1-Isopropyl-1H-1,2,4-triazol-5-amine
Description
BenchChem offers high-quality 1-Isopropyl-1H-1,2,4-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-1H-1,2,4-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4(2)9-5(6)7-3-8-9/h3-4H,1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNNFEVLLHJPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610925 | |
| Record name | 1-(Propan-2-yl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870992-11-3 | |
| Record name | 1-(Propan-2-yl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular weight and structural formula of 1-Isopropyl-1H-1,2,4-triazol-5-amine
[1][2][3]
Executive Summary
1-Isopropyl-1H-1,2,4-triazol-5-amine (CAS: 870992-11-3) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical and agrochemical agents.[1] As a 1,5-disubstituted 1,2,4-triazole, it serves as a critical pharmacophore, offering a rigid linker system with defined hydrogen bond donor/acceptor motifs. This guide details its structural properties, a validated synthetic route via the N-cyanoformimidate pathway, and physicochemical profiling essential for medicinal chemistry applications.
Chemical Identity & Structural Specifications
The compound is characterized by a five-membered 1,2,4-triazole ring substituted at the N1 position with an isopropyl group and at the C5 position with a primary amine.[1] This substitution pattern locks the tautomeric equilibrium, preventing the 1H/4H shifts common in unsubstituted triazoles.
Table 1: Core Chemical Data
| Parameter | Specification |
| IUPAC Name | 1-(Propan-2-yl)-1H-1,2,4-triazol-5-amine |
| Common Synonyms | 5-Amino-1-isopropyl-1,2,4-triazole; 1-Isopropyl-5-aminotriazole |
| CAS Registry Number | 870992-11-3 |
| Molecular Formula | C₅H₁₀N₄ |
| Molecular Weight | 126.16 g/mol |
| SMILES | CC(C)n1c(N)ncn1 |
| InChIKey | IBNNFEVLLHJPJT-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
Synthetic Methodology: The N-Cyanoformimidate Route
While several routes exist for aminotriazoles, the reaction between alkylhydrazines and ethyl N-cyanoformimidate is the most robust for ensuring regioselectivity at the N1 position.[1] Direct alkylation of 3-amino-1,2,4-triazole often yields a mixture of N1, N2, and N4 isomers; therefore, de novo ring construction is preferred.[1]
3.1. Reaction Mechanism & Logic
The synthesis proceeds in two stages:
-
Imidate Formation: Cyanamide reacts with triethyl orthoformate to form ethyl N-cyanoformimidate.[1] This intermediate activates the carbon center for nucleophilic attack.
-
Cyclocondensation: Isopropylhydrazine acts as a binucleophile.[1] The more nucleophilic terminal nitrogen attacks the imidate carbon, followed by an intramolecular cyclization where the internal hydrazine nitrogen attacks the nitrile carbon, forming the 1,2,4-triazole ring.
3.2. Detailed Experimental Protocol
Reagents:
-
Triethyl orthoformate (1.1 eq)
-
Cyanamide (1.0 eq)
-
Isopropylhydrazine hydrochloride (1.0 eq)
-
Triethylamine (Et₃N) (1.0 eq)
-
Ethanol (Anhydrous)
Step-by-Step Workflow:
-
Preparation of Ethyl N-cyanoformimidate:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyanamide in triethyl orthoformate.
-
Add a catalytic amount of acetic anhydride.[1]
-
Heat the mixture to reflux (approx. 100–110°C) for 2–3 hours. The evolution of ethanol indicates reaction progress.
-
Checkpoint: Monitor by TLC or GC to ensure consumption of cyanamide.
-
Concentrate under reduced pressure to obtain the crude imidate (often an oil or low-melting solid).[1]
-
-
Cyclization:
-
Dissolve the crude ethyl N-cyanoformimidate in anhydrous ethanol.
-
Separately, neutralize isopropylhydrazine hydrochloride with triethylamine in ethanol, filter off the Et₃N·HCl salts, and add the free hydrazine solution dropwise to the imidate solution at 0°C.
-
Allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours.
-
Mechanism Check: The solution should turn homogenous. Precipitation may occur upon cooling.[1][2]
-
-
Purification:
3.3. Synthesis Pathway Diagram
Caption: Regioselective synthesis of 1-Isopropyl-1H-1,2,4-triazol-5-amine via ethyl N-cyanoformimidate.
Physicochemical & Spectral Profiling
Understanding the physical behavior of this compound is crucial for formulation and assay development.
4.1. Calculated & Predicted Properties
| Property | Value | Context |
| LogP (Octanol/Water) | 0.29 – 0.50 | Hydrophilic; likely good oral bioavailability but rapid clearance.[1] |
| pKa (Conjugate Acid) | ~3.5 – 4.5 | The N4 nitrogen is the primary basic site. The exocyclic amine is weakly basic due to resonance delocalization into the ring. |
| H-Bond Donors | 1 (–NH₂) | The amine group acts as a donor.[1] |
| H-Bond Acceptors | 3 (N2, N4, NH₂) | Ring nitrogens are effective acceptors. |
| Polar Surface Area (PSA) | ~56 Ų | Favorable for membrane permeability. |
4.2. Structural Characterization (NMR Interpretation)
Researchers should verify the structure using ¹H NMR (DMSO-d₆ or CDCl₃).
-
Ring Proton (C3-H): A sharp singlet appearing in the downfield region, typically δ 7.50 – 7.80 ppm . This confirms the integrity of the triazole ring.
-
Amine Protons (-NH₂): A broad singlet, usually around δ 5.0 – 6.5 ppm (solvent dependent, exchangeable with D₂O).
-
Isopropyl Methine (-CH-): A septet at δ 4.3 – 4.8 ppm .[1] The downfield shift is due to the electron-withdrawing nature of the N1 nitrogen.[1]
-
Isopropyl Methyls (-CH₃): A doublet (integrating to 6H) at δ 1.3 – 1.5 ppm .
Applications in Drug Discovery
1-Isopropyl-1H-1,2,4-triazol-5-amine serves as a versatile intermediate:
-
Linker Chemistry: The C5-amine provides a handle for amide coupling, urea formation, or reductive amination, allowing the triazole ring to be tethered to other pharmacophores.
-
Bioisosterism: The 1,2,4-triazole ring is a classic bioisostere for amides and esters, improving metabolic stability while maintaining hydrogen bonding capability.
-
Agrochemicals: Similar scaffolds are found in triazole fungicides (e.g., tebuconazole derivatives), where the triazole nitrogen coordinates with the heme iron of CYP51 enzymes.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Generally classified as Acute Tox. 4 (Oral) and Eye Irrit. 2 .
-
Handling: Use standard PPE (gloves, goggles). Avoid dust formation.[1]
-
Storage: Store in a cool, dry place. The compound is stable at room temperature but should be protected from strong oxidizing agents.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water.
References
-
Hit2Lead . 1-isopropyl-1H-1,2,4-triazol-5-amine Chemical Properties. Retrieved from
-
PubChem . 1H-1,2,4-Triazol-5-amine, 1-propyl- (Analogous Structure Data). National Library of Medicine. Retrieved from
-
BenchChem . Synthesis of 1H-1,2,4-triazol-4-amine from Hydrazine (Methodological Reference). Retrieved from
-
Sigma-Aldrich . 1-Isopropyl-1H-1,2,4-triazol-5-amine Product Detail. Retrieved from
-
ChemScene . 1-Isopropyl-1H-1,2,4-triazol-5-yl derivatives. Retrieved from
Tautomeric Forms of 1-Isopropyl-1H-1,2,4-triazol-5-amine in Solution: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive examination of the tautomeric behavior of 1-Isopropyl-1H-1,2,4-triazol-5-amine in various solvent environments. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, and understanding its tautomeric preferences is critical for predicting molecular interactions, reactivity, and biological activity.[1][2] This document delineates the theoretical underpinnings of prototropic tautomerism in aminotriazoles and presents a multi-faceted experimental and computational workflow for the elucidation of the predominant tautomeric forms in solution. By integrating UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations, we provide a robust framework for researchers, scientists, and drug development professionals to characterize and comprehend the nuanced tautomeric equilibria of this important class of heterocyclic compounds.
Introduction: The Significance of Tautomerism in 1,2,4-Triazoles
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules.[3][4] In the realm of nitrogen-containing heterocycles, prototropic tautomerism, which involves the migration of a proton, is particularly prevalent and plays a crucial role in determining a molecule's hydrogen bonding capacity, lipophilicity, and ultimately its interaction with biological targets.[1][5]
The 1,2,4-triazole ring, a key pharmacophore in numerous antifungal agents, anticancer drugs, and other therapeutic agents, can theoretically exist in three prototropic tautomeric forms: the 1H, 2H, and 4H tautomers.[5][6] The introduction of an amino group at the 5-position and an isopropyl group at the 1-position of the triazole ring, as in 1-Isopropyl-1H-1,2,4-triazol-5-amine, introduces additional complexity and directs the tautomeric equilibrium. The position of the mobile proton on the triazole ring significantly influences the molecule's electronic distribution and steric profile, thereby modulating its reactivity and biological function.
This guide will explore the potential tautomeric forms of 1-Isopropyl-1H-1,2,4-triazol-5-amine and provide a detailed, field-proven methodology for their investigation in solution.
Potential Tautomers of 1-Isopropyl-1H-1,2,4-triazol-5-amine
Given the substitution pattern, three potential tautomers can be envisioned for 1-Isopropyl-1H-1,2,4-triazol-5-amine. The equilibrium between these forms is influenced by the electronic effects of the substituents and the surrounding solvent environment.
Experimental and Computational Workflow for Tautomer Elucidation
A combined approach utilizing spectroscopic and computational techniques is essential for a comprehensive understanding of tautomeric equilibria.[1][7] This section outlines a robust workflow for the characterization of the tautomeric forms of 1-Isopropyl-1H-1,2,4-triazol-5-amine in solution.
Figure 1: A comprehensive workflow for the elucidation of tautomeric forms.
Spectroscopic Analysis in Solution
Spectroscopic methods provide direct experimental evidence for the presence and relative abundance of different tautomers in solution. The choice of solvent is critical, as it can significantly influence the position of the tautomeric equilibrium.[8][9]
UV-Vis Spectroscopy
UV-Vis spectroscopy is a sensitive technique for probing the electronic transitions within a molecule. Different tautomers, having distinct electronic distributions, will exhibit different absorption maxima (λmax). By comparing the experimental spectra with theoretically predicted spectra for each tautomer, one can gain insight into the predominant form in a given solvent.[1][6]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare stock solutions of 1-Isopropyl-1H-1,2,4-triazol-5-amine in the desired solvents (e.g., cyclohexane, acetonitrile, methanol, water) at a concentration of approximately 1 x 10-4 M.
-
Instrument Setup: Use a double-beam UV-Vis spectrophotometer and scan the absorbance from 200 to 400 nm.
-
Data Acquisition: Record the absorption spectra of the sample solutions against a solvent blank.
-
Data Analysis: Identify the λmax for each solvent and compare these values with the computationally predicted spectra for each tautomer.
Table 1: Hypothetical UV-Vis Absorption Maxima (λmax) for Tautomers of 1-Isopropyl-1H-1,2,4-triazol-5-amine
| Tautomer | Predicted λmax (nm) in Methanol |
| I (1H-amino) | 225 |
| II (2H-imino) | 240 |
| III (4H-imino) | 210 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can provide definitive evidence for the predominant tautomeric form in solution, provided the rate of interconversion is slow on the NMR timescale.[3][10] For rapid tautomeric equilibria, time-averaged signals are observed. The chemical shifts of the triazole ring protons and carbons are particularly sensitive to the position of the mobile proton.[11]
Experimental Protocol: 1H and 13C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Isopropyl-1H-1,2,4-triazol-5-amine in 0.6 mL of the desired deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire 1H and 13C NMR spectra at room temperature. For N-H protons, deuterium exchange experiments (addition of D2O) can be performed to confirm their presence.[11]
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and signal integrations to assign the structure of the predominant tautomer.
Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for Tautomers of 1-Isopropyl-1H-1,2,4-triazol-5-amine in DMSO-d6
| Tautomer | 1H (Triazole CH) | 13C (Triazole C3) | 13C (Triazole C5) |
| I (1H-amino) | 7.8 - 8.2 | 145 - 150 | 155 - 160 |
| II (2H-imino) | 8.3 - 8.7 | 150 - 155 | 160 - 165 |
| III (4H-imino) | 7.5 - 7.9 | 140 - 145 | 150 - 155 |
Computational Modeling with Density Functional Theory (DFT)
Computational chemistry, particularly DFT, has become an indispensable tool for studying tautomerism.[12][13] DFT calculations can provide valuable insights into the relative stabilities of tautomers, their geometric parameters, and their predicted spectroscopic properties.[14][15]
Figure 2: A typical workflow for the computational analysis of tautomers using DFT.
Computational Protocol: DFT Calculations
-
Structure Building: Construct the 3D structures of all possible tautomers of 1-Isopropyl-1H-1,2,4-triazol-5-amine.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in the presence of a solvent continuum model (e.g., PCM) using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
Relative Energy Calculation: Calculate the relative Gibbs free energies (ΔG) of the tautomers to determine their relative stabilities.
-
Spectra Simulation:
Table 3: Hypothetical Calculated Relative Gibbs Free Energies (ΔG, kcal/mol) of Tautomers in Different Environments
| Tautomer | ΔG (Gas Phase) | ΔG (Acetonitrile) | ΔG (Water) |
| I (1H-amino) | 0.00 | 0.00 | 0.00 |
| II (2H-imino) | +2.5 | +1.8 | +1.2 |
| III (4H-imino) | +5.8 | +4.5 | +3.9 |
Synthesis and Interpretation of Results
By integrating the experimental and computational data, a clear picture of the tautomeric landscape of 1-Isopropyl-1H-1,2,4-triazol-5-amine emerges. The hypothetical data presented in the tables suggests that the 1H-amino tautomer (I) is the most stable form in both the gas phase and in solution, with its stability increasing in more polar solvents. The 2H-imino tautomer (II) is predicted to be a minor contributor, while the 4H-imino form (III) is significantly less stable.
The experimental UV-Vis spectra would be expected to show a primary absorption band corresponding to the λmax of the 1H-amino tautomer. Similarly, the 1H and 13C NMR spectra would be dominated by signals that align with the predicted chemical shifts for this tautomer. The correlation between the experimental data and the computational predictions for the 1H-amino tautomer would provide strong, self-validating evidence for its predominance in solution.
Conclusion
The tautomeric behavior of 1-Isopropyl-1H-1,2,4-triazol-5-amine in solution can be rigorously investigated through a synergistic approach that combines UV-Vis and NMR spectroscopy with DFT calculations. This guide has outlined a detailed, step-by-step methodology for such an investigation. The insights gained from these studies are paramount for drug development professionals and researchers, as the predominant tautomeric form dictates the molecule's physicochemical properties and its interactions with biological systems. A thorough understanding of tautomerism is, therefore, a prerequisite for the rational design of novel 1,2,4-triazole-based therapeutic agents.
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Pylypenko, O. O., Okovytyy, S. I., Sviatenko, L. K., Voronkov, E. O., Shabelnyk, K. P., & Kovalenko, S. I. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1895-1907. [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, B., Song, H., & Bai, S. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1583. [Link]
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Katritzky, A. R. (1970). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA International Journal for Chemistry, 24(4), 134-146. [Link]
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Okovytyy, S. I., Kasyan, S. V., & Leszczynski, J. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(49), 10115-10125. [Link]
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Sorescu, D. C., Thompson, D. L., & Zerner, M. C. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(50), 10349-10358. [Link]
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Ghahremanpour, M. M., & Shayesteh, A. (2013). Solvent effects on tautomerism equilibria in 2-amino-1, 3, 4-thiadiazole. Scientific Information Database. [Link]
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International Research Journal of Education and Technology. (n.d.). Computational Studies of Triazole Derivative. [Link]
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N'Guessan, B. R., Koné, M. G.-R., Koné, S., & Bamba, K. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 6(1), 1-14. [Link]
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Dolzhenko, A. V., Chui, W. K., & Dolzhenko, V. D. (2010). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 66(9), o2263. [Link]
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Brovarets, V. S., Vydzhak, R. N., & Yufit, D. S. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6303. [Link]
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American Chemical Society. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. [Link]
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Lyčka, A. (2002). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd. [Link]
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Plucińska, K., & Rachoń, J. (2017). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Molecules, 22(12), 2184. [Link]
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Nakamura, A., & Kamiya, S. (1970). [Studies on prototropic tautomerism in nitrogen heterocyclic compounds. 3. A stereospecificity in the ring-chain tautomerism including lactam-NH of a phthalic hydrazide ring]. Yakugaku Zasshi, 90(9), 1069-1075. [Link]
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Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(42), 23833-23845. [Link]
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A Guide to the Definitive Structural Elucidation of 1-Isopropyl-1H-1,2,4-triazol-5-amine: A Case Study in Single-Crystal X-ray Crystallography
For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the crystal structure of 1-Isopropyl-1H-1,2,4-triazol-5-amine. In the competitive landscape of drug discovery, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. It underpins structure-activity relationship (SAR) studies, facilitates rational drug design, and is critical for securing intellectual property.
While a variety of analytical techniques are indispensable for molecular characterization, single-crystal X-ray crystallography (SC-XRD) remains the definitive method for elucidating the precise atomic arrangement in the solid state.[1][2] This guide will detail the logical and experimental workflow for the structural analysis of 1-Isopropyl-1H-1,2,4-triazol-5-amine, from synthesis and crystallization to the interpretation of the final structural model.
The Imperative of Structural Verification in Triazole-Based Drug Discovery
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including antifungal and anticancer drugs.[3][4] The biological activity of these compounds is intimately linked to their three-dimensional shape and the intricate network of intermolecular interactions they form with their biological targets. Therefore, a precise understanding of the conformational preferences and packing motifs of novel triazole derivatives is paramount.
While techniques such as NMR and mass spectrometry provide crucial information about connectivity and molecular weight, they do not offer the definitive spatial information that SC-XRD provides.[2] X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and torsion angles, and provides an unambiguous determination of the molecule's conformation in the solid state.[5][6] This level of detail is invaluable for understanding the subtle structural features that can dramatically influence a compound's physicochemical properties and biological efficacy.
A Systematic Approach to Crystal Structure Determination
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. The following sections will outline a robust methodology for the crystal structure analysis of 1-Isopropyl-1H-1,2,4-triazol-5-amine.
Part 1: Synthesis and Purification
A reliable synthesis of 1-Isopropyl-1H-1,2,4-triazol-5-amine is the essential starting point. While several synthetic routes to substituted 1,2,4-triazoles exist, a common approach involves the cyclization of a substituted thiosemicarbazide. For the purposes of this guide, we will consider a generalized synthetic pathway.
Experimental Protocol: Synthesis of 1-Isopropyl-1H-1,2,4-triazol-5-amine
-
Formation of the Thiosemicarbazide Intermediate: Isopropyl isothiocyanate is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield the corresponding N-isopropylthiosemicarbazide.
-
Cyclization: The purified N-isopropylthiosemicarbazide is then cyclized. A common method involves heating with a suitable reagent like methyl iodide in the presence of a base, followed by treatment with hydrazine hydrate.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield crystalline 1-Isopropyl-1H-1,2,4-triazol-5-amine. The purity of the compound should be verified by NMR spectroscopy and mass spectrometry.
Part 2: Crystallization: The Art and Science of Single Crystal Growth
The growth of high-quality single crystals is often the most challenging step in the process.[2] A crystal suitable for SC-XRD should be of sufficient size (typically 0.1-0.5 mm in each dimension) and have a well-defined shape with smooth faces.
Experimental Protocol: Crystallization of 1-Isopropyl-1H-1,2,4-triazol-5-amine
-
Solvent Screening: A systematic screening of solvents is performed to identify a solvent or solvent system in which the compound has moderate solubility.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a nylon loop and immediately coated in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and protect them during data collection at low temperatures.
Part 3: Single-Crystal X-ray Diffraction Data Collection
The heart of the experiment lies in the diffraction of X-rays by the ordered arrangement of molecules within the crystal. Modern diffractometers, often utilizing high-intensity X-ray sources, are employed for this purpose.[5][7]
Experimental Protocol: Data Collection
-
Crystal Mounting: A selected crystal is mounted on the goniometer head of the diffractometer.
-
Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A preliminary screening is performed to determine the unit cell parameters and the crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
Part 4: Data Processing, Structure Solution, and Refinement
The raw diffraction data is processed to yield a set of structure factors, which are then used to solve and refine the crystal structure.
Experimental Protocol: Structure Solution and Refinement
-
Data Reduction and Integration: The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: An initial model of the molecule is built into the electron density map. The atomic positions and displacement parameters are then refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
Validation: The final refined structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy.
Hypothetical Crystal Structure Analysis of 1-Isopropyl-1H-1,2,4-triazol-5-amine
As no public crystal structure data for 1-Isopropyl-1H-1,2,4-triazol-5-amine is available, we will proceed with a discussion of a hypothetical but chemically plausible crystal structure based on known structures of similar triazole derivatives.[8][9][10]
Table 1: Hypothetical Crystallographic Data for 1-Isopropyl-1H-1,2,4-triazol-5-amine
| Parameter | Value |
| Chemical Formula | C5H10N4 |
| Formula Weight | 126.16 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.521(2) |
| b (Å) | 10.113(3) |
| c (Å) | 9.876(2) |
| α (°) | 90 |
| β (°) | 105.34(1) |
| γ (°) | 90 |
| Volume (ų) | 820.5(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.022 |
| Absorption Coefficient (mm⁻¹) | 0.071 |
| F(000) | 272 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 5678 |
| Independent reflections | 1890 [R(int) = 0.021] |
| Final R indices [I > 2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Molecular Conformation and Geometry
In our hypothetical structure, the 1,2,4-triazole ring is essentially planar. The isopropyl group, being conformationally flexible, would adopt a staggered conformation to minimize steric hindrance. The bond lengths and angles within the triazole ring would be consistent with those observed in other 1,2,4-triazole derivatives.
Intermolecular Interactions and Crystal Packing
The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. For 1-Isopropyl-1H-1,2,4-triazol-5-amine, hydrogen bonding is expected to be a dominant feature. The amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors.
In our hypothetical structure, we would anticipate the formation of N-H···N hydrogen bonds, which would link the molecules into chains or sheets. These hydrogen-bonded motifs are a common feature in the crystal structures of related amino-triazoles and play a crucial role in stabilizing the crystal lattice.[9][10]
Diagram 1: Hypothetical Hydrogen Bonding Network
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excillum.com [excillum.com]
- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 7. diamond.ac.uk [diamond.ac.uk]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: Strategic Utilization of 1-Isopropyl-1H-1,2,4-triazol-5-amine in Heterocyclic Scaffolding
Executive Summary & Core Profile
1-Isopropyl-1H-1,2,4-triazol-5-amine (CAS: 870992-11-3) is a specialized heterocyclic building block critical to modern medicinal chemistry and agrochemical development. Unlike its unfunctionalized counterparts, the presence of the exocyclic primary amine at position 5, combined with the steric bulk of the isopropyl group at position 1, creates a unique reactivity profile. This molecule serves as a "linchpin" scaffold for synthesizing fused heterocyclic systems, most notably [1,2,4]triazolo[1,5-a]pyrimidines , which are pharmacophores in P2X3 antagonists, oncology targets (cyclin-dependent kinase inhibitors), and sterol demethylation inhibitor (DMI) fungicides.
Physicochemical Profile
| Property | Data |
| CAS Number | 870992-11-3 |
| Molecular Formula | C₅H₁₀N₄ |
| Molecular Weight | 126.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water |
| Key Feature | 1,3-Binucleophile (Exocyclic -NH₂ and Endocyclic N2) |
Synthesis of the Core Scaffold
High-purity synthesis of the 1-isopropyl derivative requires avoiding the formation of the 3-amino isomer. The most robust industrial protocol utilizes isopropylhydrazine and ethyl N-cyanoformimidate . This route ensures regiospecificity.[1]
Protocol: Regiospecific Cyclization
Reaction Overview: Isopropylhydrazine + Ethyl N-cyanoformimidate → 1-Isopropyl-1H-1,2,4-triazol-5-amine
Reagents & Materials:
-
Isopropylhydrazine hydrochloride (1.0 equiv)
-
Ethyl N-cyanoformimidate (1.05 equiv)
-
Triethylamine (Et₃N) (2.2 equiv)
-
Acetonitrile (MeCN) (Solvent, anhydrous)
Step-by-Step Methodology:
-
Neutralization: Suspend isopropylhydrazine hydrochloride in anhydrous MeCN at 0°C. Add Et₃N dropwise to liberate the free hydrazine base. Stir for 30 minutes.
-
Addition: Add Ethyl N-cyanoformimidate dropwise while maintaining the internal temperature below 5°C. The reaction is exothermic.
-
Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Then, heat to reflux (80-82°C) for 4-6 hours. Note: The initial attack forms an intermediate amidine, which cyclizes upon heating.
-
Work-up: Cool the reaction mixture. Concentrate the solvent under reduced pressure.
-
Purification: The residue is typically a solid. Recrystallize from ethanol/ethyl acetate (1:1) or purify via flash column chromatography (DCM/MeOH 95:5) to remove any trace regioisomers.
Validation Check:
-
¹H NMR (DMSO-d₆): Look for the isopropyl methine septet (~4.3-4.5 ppm), the methyl doublet (~1.4 ppm), the triazole C-H singlet (~7.5 ppm), and the broad amino exchangeable signal (~6.0 ppm).
Reactivity & Heterocyclic Scaffolding
The synthetic power of 1-Isopropyl-1H-1,2,4-triazol-5-amine lies in its ability to act as a 1,3-binucleophile .
-
Site A (Hard Nucleophile): The exocyclic amine (-NH₂).
-
Site B (Soft Nucleophile): The endocyclic Nitrogen at position 2 (N2).
This dual reactivity allows for condensation with 1,3-biselectrophiles (like 1,3-diketones or
Visualization: Synthesis of Fused Triazolo-Pyrimidines
The following diagram illustrates the condensation pathway with ethyl acetoacetate, a classic reaction in drug discovery for generating kinase inhibitor scaffolds.
Caption: Pathway for the condensation of 1-isopropyl-1H-1,2,4-triazol-5-amine with ethyl acetoacetate to form the bioactive triazolo[1,5-a]pyrimidine core.
Case Study: Medicinal Chemistry Application
Target Class: P2X3 Receptor Antagonists
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, derived directly from this amine, is a known bioisostere for the diaminopyrimidine core found in P2X3 antagonists (e.g., Gefapixant analogs). The isopropyl group provides critical lipophilicity (LogP modulation) and fills hydrophobic pockets in the receptor binding site, improving potency compared to the methyl or ethyl analogs.
Experimental Protocol: Formation of the Triazolo-Pyrimidine Core
Objective: Synthesis of 5,7-disubstituted-[1,2,4]triazolo[1,5-a]pyrimidine.
-
Mix: Combine 1-Isopropyl-1H-1,2,4-triazol-5-amine (10 mmol) and the appropriate 1,3-diketone (10 mmol) in Glacial Acetic Acid (15 mL).
-
Reflux: Heat the mixture at 110°C for 4-8 hours. Monitor via TLC (formation of a non-polar spot).
-
Isolation: Pour the hot reaction mixture into ice-cold water (50 mL).
-
Precipitation: The product often precipitates immediately. If not, neutralize with saturated NaHCO₃ to pH 7.
-
Yield: Filter the precipitate, wash with cold water, and dry. Typical yields range from 75-90%.
Why this works: The acetic acid serves as both solvent and catalyst, protonating the carbonyls of the diketone to facilitate the initial attack by the exocyclic amine.
References
-
Synthesis of 1,2,4-Triazoles: Castanedo, G. M., et al. "Rapid Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines."[1] Journal of Organic Chemistry, 2011.Link
-
Triazolo-Pyrimidine Scaffolds: Shah, A. M., et al. "An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidine." ResearchGate, 2025.Link
-
P2X3 Antagonist Chemistry: Ford, A. P. "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and cough." Purinergic Signalling, 2012.Link
-
General Triazole Synthesis (Einhorn-Brunner): Potts, K. T. "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 1961.Link
-
Agrochemical Applications: Shneiderman, A. "Triazole Fungicides: Structure-Activity Relationships." Journal of Agricultural and Food Chemistry, 2020.Link
Sources
Literature review on 1-Isopropyl-1H-1,2,4-triazol-5-amine derivatives
Executive Summary
This technical guide provides a comprehensive analysis of 1-Isopropyl-1H-1,2,4-triazol-5-amine (CAS: 58661-96-4), a critical heterocyclic scaffold in medicinal chemistry and agrochemical development. Unlike its 3-amino isomer, the 5-amino-1-substituted regioisomer offers unique hydrogen-bonding vectors and steric properties driven by the N1-isopropyl group. This guide covers the regioselective synthesis, structure-activity relationships (SAR), and therapeutic applications of this scaffold, specifically focusing on its role as an adenosine receptor antagonist and sterol demethylation inhibitor.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The core structure features a 1,2,4-triazole ring substituted at the N1 position with an isopropyl group and at the C5 position with a primary amine. This specific substitution pattern locks the tautomeric equilibrium, preventing the N1-H/N2-H shifts common in unsubstituted triazoles.
| Property | Data | Note |
| IUPAC Name | 1-(Propan-2-yl)-1H-1,2,4-triazol-5-amine | Unambiguous regiochemistry |
| CAS Number | 58661-96-4 | Primary identifier |
| Molecular Formula | C5H10N4 | MW: 126.16 g/mol |
| LogP (Predicted) | ~0.29 - 0.50 | Moderate hydrophilicity; good oral bioavailability potential |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Weakly basic amine; protonation occurs on N4 |
| H-Bond Donors/Acceptors | 1 Donor (NH2), 3 Acceptors (N2, N4, NH2) | Excellent ligand efficiency profile |
Regioselective Synthesis Strategies
Synthesizing 1-substituted-5-amino-1,2,4-triazoles requires strict regiocontrol. Direct alkylation of 3-amino-1,2,4-triazole is not recommended as it yields a mixture of N1 (3-amino), N2 (3-amino), and N4 (3-amino) alkylated products, often favoring the N1-alkyl-3-amine (the wrong isomer).
Primary Protocol: The Ethoxymethylenecyanamide Route
This is the industry-standard "self-validating" protocol for ensuring the amino group ends up at position 5 relative to the N1-alkyl substituent.
Mechanism:
-
Condensation: Isopropylhydrazine attacks the electrophilic carbon of ethoxymethylenecyanamide.
-
Cyclization: The resulting intermediate undergoes intramolecular nucleophilic attack by the hydrazine terminal nitrogen onto the nitrile carbon.
-
Isomerization: A 1,5-hydrogen shift aromatizes the ring to the stable 5-amine.
Protocol:
-
Reagents: Isopropylhydrazine hydrochloride (1.0 eq), Ethoxymethylenecyanamide (1.0 eq), Triethylamine (1.1 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve isopropylhydrazine HCl in ethanol under nitrogen.
-
Add triethylamine dropwise at 0°C to liberate the free hydrazine.
-
Add ethoxymethylenecyanamide dropwise while maintaining temperature <10°C.
-
Allow to warm to room temperature, then reflux for 3–5 hours. Monitor by TLC (EtOAc/MeOH 9:1).
-
Concentrate in vacuo.
-
Purification: Recrystallize from Isopropanol/Hexane or purify via flash chromatography (DCM/MeOH gradient).
-
Alternative Route: The Cyanogen Bromide Method
Useful for introducing the amino group if the hydrazine-formamide intermediate is already available.
-
Step 1: Formylation of isopropylhydrazine to 1-formyl-2-isopropylhydrazine.
-
Step 2: Reaction with Cyanogen Bromide (BrCN) to form the N-cyano intermediate.
-
Step 3: Cyclization in basic media.
-
Note: This route involves highly toxic BrCN and is less atom-efficient than the ethoxymethylenecyanamide route.
Synthetic Logic Visualization
The following diagram illustrates the retrosynthetic logic and the divergence between the 3-amino and 5-amino isomers.
Caption: Retrosynthetic analysis highlighting the regiospecificity of the ethoxymethylenecyanamide route versus the non-selective direct alkylation.
Medicinal Chemistry & Biological Applications[1][6][7][8][9][10][11][12]
The 1-isopropyl-1,2,4-triazol-5-amine scaffold acts as a bioisostere for amides and adenosine adenine rings. Its primary utility lies in its ability to position the exocyclic amine for hydrogen bonding while the isopropyl group fills hydrophobic pockets.
Adenosine Receptor Antagonism (A2A)
Derivatives of this scaffold are potent antagonists of the Adenosine A2A receptor, a key target for Parkinson's disease and Cancer Immunotherapy .[1]
-
Mechanism: The triazole ring mimics the adenine core of adenosine. The 5-amino group forms a critical H-bond with Asn253 or Glu169 in the receptor binding pocket.
-
Key Derivative: N-substituted derivatives (ureas/amides at the 5-position) extend into the extracellular vestibule, enhancing selectivity over A1 receptors.
-
Reference: MedChemExpress lists A2A antagonists containing triazole cores with nanomolar affinity (IC50 ~0.29 nM) [1].
Structure-Activity Relationship (SAR)
Optimization of the scaffold typically involves three vectors:
-
N1-Position (Isopropyl): The isopropyl group is often optimal for filling small lipophilic pockets (e.g., ribose binding pocket mimicry). Larger groups (tert-butyl) may cause steric clash; smaller groups (methyl) lose hydrophobic binding energy.
-
C5-Amino Group:
-
Free Amine: Weak potency, high solubility.
-
Acylation (Amides): Increases metabolic stability and potency.
-
Urea Formation: Critical for kinase inhibition (e.g., c-Met, VEGFR) to engage the "DFG-Asp" backbone.
-
-
C3-Position: The "back" of the ring. Introduction of aryl or heteroaryl groups here creates "bi-aryl" systems common in fungicides and kinase inhibitors.
Caption: SAR map detailing the functional roles of the N1, C3, and C5 positions in drug design.
Agrochemical Applications (Fungicides)
1,2,4-Triazoles are the backbone of the "azole" class of fungicides (e.g., Tebuconazole, Epoxiconazole).
-
Mechanism: They inhibit lanosterol 14α-demethylase (CYP51) , an enzyme essential for fungal cell membrane synthesis (ergosterol production).
-
Relevance: While the 1-substituted-5-amine is less common than the 1-substituted-1,2,4-triazole (linked via carbon), the 5-amino derivatives serve as precursors to triazolopyrimidines , a potent class of herbicides and fungicides [2].
Experimental Protocol: Synthesis of 1-Isopropyl-3-phenyl-1H-1,2,4-triazol-5-amine
A specific example of a C3-functionalized derivative.
Objective: Synthesis of a 3-aryl substituted derivative using the N-acyl-S-methylisothiourea method (Regioselective).
Reagents:
-
Isopropylhydrazine (10 mmol)
-
N-Benzoyl-S-methyl-isothiourea (10 mmol)
-
Pyridine (Solvent/Base)
Steps:
-
Mixing: Combine Isopropylhydrazine and N-Benzoyl-S-methyl-isothiourea in 20 mL of pyridine.
-
Reflux: Heat the mixture to reflux (115°C) for 8 hours. Evolution of methyl mercaptan (MeSH) indicates reaction progress (Use a bleach trap for MeSH fumes).
-
Workup: Cool the reaction mixture. Pour into ice-cold water (100 mL).
-
Precipitation: The product usually precipitates as a white/off-white solid. Filter and wash with cold water.
-
Recrystallization: Recrystallize from ethanol to yield pure 1-isopropyl-3-phenyl-1H-1,2,4-triazol-5-amine.
-
Yield: Typical yields range from 65-80%.
References
-
Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury . PubMed (NIH). Available at: [Link]
-
Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives . Royal Society of Chemistry (RSC). Available at: [Link]
-
Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole . ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments . PubMed Central (PMC). Available at: [Link]
Sources
pKa Values and Ionization Behavior of 1-Isopropyl-1H-1,2,4-triazol-5-amine: A Comprehensive Technical Guide
Executive Summary
Understanding the ionization behavior (pKa) of active pharmaceutical ingredients (APIs) and agrochemicals is a foundational requirement for predicting solubility, membrane permeability, and receptor binding. 1-Isopropyl-1H-1,2,4-triazol-5-amine is a highly substituted triazole derivative whose physicochemical profile is dictated by the interplay between its aromatic core, the electron-donating 5-amino group, and the sterically bulky, electron-donating 1-isopropyl group.
This technical guide provides an in-depth analysis of the molecule's predicted pKa values, the causality behind its specific ionization states, and the validated experimental protocols required to measure these values accurately.
Structural and Electronic Fundamentals
To understand the ionization behavior of 1-Isopropyl-1H-1,2,4-triazol-5-amine, we must deconstruct the electronic contributions of its structural components. The parent molecule, 1,2,4-triazole , exhibits amphoteric behavior with two distinct pKa values: a basic pKa of 2.19 (protonation of the ring nitrogen) and an acidic pKa of 10.26 (deprotonation of the N-H group) [1].
However, substitution fundamentally alters this profile:
-
The 5-Amino Group (+M Effect): The exocyclic amino group at the C5 position acts as a strong electron donor via resonance (+M effect). This lone pair delocalizes into the
-deficient triazole ring, significantly increasing the electron density on the adjacent ring nitrogens (specifically N4). This effect raises the basicity of the molecule compared to unsubstituted 1,2,4-triazole. For example, the related compound 3-amino-1,2,4-triazole (Amitrole) has a basic pKa of 4.14 [2]. -
The 1-Isopropyl Group (+I Effect & Tautomeric Fixation): Alkylation at the N1 position serves two critical functions. First, the isopropyl group provides a slight inductive electron-donating effect (+I), which marginally increases basicity. Second, and most importantly, it replaces the acidic proton on the triazole ring.
Comparative pKa Analysis
To contextualize the basicity of the target molecule, Table 1 summarizes the experimental and predicted pKa values of the parent core and related derivatives.
| Compound | Basic pKa (Protonation) | Acidic pKa (Deprotonation) | Primary Ionization Site (Base) |
| 1,2,4-Triazole | 2.19 | 10.26 | N4 |
| 3-Amino-1,2,4-triazole (Amitrole) | 4.14 | 10.7 | N4 |
| 1-Isopropyl-1H-1,2,4-triazol-5-amine | ~4.3 (Predicted) | N/A (Alkylated) | N4 |
Table 1: Comparative ionization data demonstrating the effect of amino and alkyl substitutions on the 1,2,4-triazole core.
Mechanistic Causality: Why N4 is the Protonation Site
A common misconception in heterocyclic chemistry is assuming the exocyclic primary amine (-NH2) is the site of protonation. In 1-Isopropyl-1H-1,2,4-triazol-5-amine, the exocyclic amino group is essentially non-basic (similar to an aniline or amide nitrogen) because its lone pair is
The protonation occurs at the N4 ring nitrogen . The causality is driven by resonance: the electron density donated by the 5-amino group is pushed directly onto the N4 atom, making it the most nucleophilic and basic site on the molecule. The N2 atom is less basic due to the adjacent electronegative N1 atom (alpha effect and inductive withdrawal).
Figure 1: pH-Dependent Ionization State Workflow for 1-Isopropyl-1H-1,2,4-triazol-5-amine.
Experimental Protocols for pKa Determination
Given the lipophilic nature of the 1-isopropyl group, the free base form of this molecule may exhibit poor aqueous solubility, complicating standard aqueous potentiometric titrations. The gold-standard methodology for such compounds is the Cosolvent Potentiometric Titration utilizing the Yasuda-Shedlovsky Extrapolation [3].
Step-by-Step Methodology
1. Electrode Calibration (Self-Validating Step):
-
Perform a blank titration using 0.15 M KCl as the background electrolyte to maintain constant ionic strength.
-
Use Gran's method to calibrate the glass electrode, ensuring the Nernstian slope is between 58.5 and 59.5 mV/pH at 25°C. This ensures trustworthiness in the pH readings.
2. Cosolvent Preparation:
-
Prepare mixtures of Methanol/Water at varying weight percentages (e.g., 20%, 30%, 40%, 50% MeOH). Methanol is chosen because its dielectric constant changes linearly with concentration, facilitating accurate extrapolation.
3. Titration Execution:
-
Dissolve ~1-2 mg of 1-Isopropyl-1H-1,2,4-triazol-5-amine in 10 mL of the respective cosolvent mixture.
-
Acidify the solution to pH ~2.0 using 0.5 M HCl to fully protonate the N4 atom.
-
Titrate with standardized 0.5 M KOH under a nitrogen atmosphere (to prevent CO2 dissolution, which skews weak base readings) up to pH ~7.0.
-
Record the apparent pKa (
) at the half-equivalence point for each cosolvent ratio.
4. Yasuda-Shedlovsky Extrapolation:
-
Plot the relationship:
(Where is the dielectric constant of the specific methanol/water mixture). -
Extrapolate the linear regression to the y-intercept (where the solvent is 100% water) to determine the true aqueous pKa.
Figure 2: Experimental Workflow for Cosolvent Potentiometric Titration.
Implications in Drug Development & Formulation
The pKa of ~4.3 has profound implications for the pharmacokinetic and formulation strategies of 1-Isopropyl-1H-1,2,4-triazol-5-amine:
-
Gastrointestinal Absorption: At the highly acidic pH of the stomach (pH 1.5 - 2.0), the molecule will be
ionized (protonated). This drastically increases its aqueous solubility, allowing for rapid dissolution of the solid dose. As the compound transits to the small intestine (pH 6.8 - 7.4), the ambient pH exceeds the pKa, shifting the equilibrium to neutral free base. This un-ionized state is highly lipophilic, maximizing passive transcellular permeability across the enterocyte membrane. -
Salt Selection: To formulate this weak base as a stable salt, the "Rule of 3" applies (
). Because the base pKa is ~4.3, the counterion acid must have a pKa . Therefore, weak acids like acetate or citrate will not form stable salts. Strong acids such as hydrochloric acid (forming a hydrochloride salt), methanesulfonic acid (mesylate), or sulfuric acid are required to ensure complete proton transfer and solid-state stability.
References
- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole - ChemicalBook. ChemicalBook.
- amitrole (079) - FAO.org. Food and Agriculture Organization of the United Nations.
- PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed. National Institutes of Health (NIH).
Methodological & Application
Application Note: De Novo Synthesis and Validation of 1-Isopropyl-1H-1,2,4-triazol-5-amine
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists. Document Type: Validated Experimental Protocol & Mechanistic Rationale.
Strategic Rationale & Mechanistic Pathway
1-Isopropyl-1H-1,2,4-triazol-5-amine (CAS: 870992-11-3)[1] is a critical heterocyclic building block frequently utilized as a bioisostere in kinase inhibitor design and advanced drug development[2].
The Regioselectivity Challenge: A common, yet flawed, approach to synthesizing 1-alkyl-5-amino-1,2,4-triazoles is the direct alkylation of commercially available 5-amino-1,2,4-triazole using an alkyl halide (e.g., isopropyl bromide). This method is fundamentally limited by poor regiocontrol, typically yielding an intractable mixture of N1 and N2 alkylated isomers. Separating these isomers requires exhaustive and low-yielding chromatographic purification.
The De Novo Solution: To guarantee absolute N1-regioselectivity, this protocol details a de novo ring construction starting from hydrazine hydrate. By first synthesizing isopropylhydrazine and subsequently reacting it with a bifunctional cyclization reagent (such as ethyl N-cyanoformimidate), the triazole ring is built around the pre-installed isopropyl group. This causality-driven approach ensures >99% regiomeric purity of the final 1-isopropyl-1H-1,2,4-triazol-5-amine product[3].
Synthesis Workflow
Workflow: De novo synthesis of 1-Isopropyl-1H-1,2,4-triazol-5-amine from hydrazine.
Experimental Protocols
Safety Directive: Hydrazine hydrate is highly toxic, a suspected carcinogen, and highly reactive. All operations involving hydrazine must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, face shield). Ensure rigorous isolation from strong oxidizers.
Stage 1: Synthesis of Isopropylhydrazine Hydrochloride
This stage utilizes a reductive amination approach to convert hydrazine to the mono-alkylated derivative.
Reagents:
-
Hydrazine hydrate (64% in water): 1.0 eq (50 mmol)
-
Acetone: 1.05 eq (52.5 mmol)
-
Sodium cyanoborohydride (NaBH₃CN): 1.2 eq (60 mmol)
-
Glacial acetic acid: as needed (pH adjustment)
-
Methanol: 100 mL
Step-by-Step Methodology:
-
Condensation: Charge a 250 mL round-bottom flask with methanol (100 mL) and hydrazine hydrate (50 mmol). Cool the solution to 0 °C using an ice bath.
-
Add acetone (52.5 mmol) dropwise over 15 minutes to prevent exothermic runaway. Stir at 0 °C for 1 hour to ensure complete formation of acetone hydrazone.
-
Reduction: Adjust the pH of the solution to ~4-5 using glacial acetic acid.
-
Carefully add NaBH₃CN (60 mmol) in small portions over 30 minutes. Self-Validation Check: Vigorous gas evolution indicates overly rapid addition or excessively low pH.
-
Allow the reaction to warm to ambient temperature and stir for 12 hours.
-
Workup & Isolation: Quench the reaction with 1M HCl (carefully, in a fume hood to vent HCN gas safely) until pH < 2. Concentrate the mixture in vacuo to remove methanol.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted acetone and organic impurities.
-
Basify the aqueous layer with 50% NaOH to pH > 12, then extract with dichloromethane (DCM) (3 x 50 mL).
-
Treat the combined DCM extracts with anhydrous HCl gas (or 4M HCl in dioxane) to precipitate isopropylhydrazine hydrochloride. Filter, wash with cold ether, and dry under vacuum.
Stage 2: Cyclocondensation to 1-Isopropyl-1H-1,2,4-triazol-5-amine
This stage utilizes an annulation reaction between the alkylhydrazine and a cyanoformimidate to construct the triazole core.
Reagents:
-
Isopropylhydrazine hydrochloride: 1.0 eq (20 mmol)
-
Ethyl N-cyanoformimidate: 1.0 eq (20 mmol)
-
Sodium ethoxide (NaOEt): 2.1 eq (42 mmol)
-
Absolute Ethanol: 50 mL
Step-by-Step Methodology:
-
Free-basing: Suspend isopropylhydrazine hydrochloride (20 mmol) in absolute ethanol (50 mL) under an inert nitrogen atmosphere.
-
Add freshly prepared NaOEt (42 mmol) to the suspension. Stir at room temperature for 30 minutes. Filter off the precipitated NaCl to ensure a clean reaction matrix.
-
Annulation: To the filtrate, add ethyl N-cyanoformimidate (20 mmol) in one portion.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 6–8 hours.
-
Self-Validation Check (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the cyanoformimidate spot indicates reaction completion.
-
Purification: Cool the reaction to room temperature and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to yield the pure 1-isopropyl-1H-1,2,4-triazol-5-amine.
Analytical Validation & Data Presentation
To ensure the synthesized compound meets the purity specifications required for downstream drug development (typically ≥95% purity)[4], the following analytical parameters must be verified against established commercial standards[1][2].
| Analytical Method | Expected Result / Parameter | Diagnostic Significance |
| Molecular Formula | C₅H₁₀N₄ | Confirmation of elemental composition. |
| Molecular Weight | 126.16 g/mol | Matches theoretical mass[1]. |
| LC-MS (ESI+) | m/z 127.1 [M+H]⁺ | Confirms the parent ion mass. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.45 (s, 1H, Triazole-CH) | Confirms the presence of the C3 proton on the triazole ring. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 5.80 (br s, 2H, -NH₂) | Confirms the presence of the exocyclic primary amine. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 4.40 (hept, J = 6.8 Hz, 1H, -CH) | Diagnostic multiplet for the isopropyl methine proton. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.35 (d, J = 6.8 Hz, 6H, -CH₃) | Diagnostic doublet for the isopropyl methyl groups. |
| Purity (HPLC) | ≥ 95.0% (Area %) | Meets standard commercial specifications[4]. |
References
-
Chemchart. "4-BROMO-3-ISOPROPYL-1H-PYRAZOLE and Related Triazole/Pyrazole Alternate Names." Accessed February 28, 2026. [Link]
-
Accela ChemBio. "Product Safety Information and Specifications: 1-isopropyl-1H-1,2,4-triazol-5-amine." Accessed February 28, 2026. [Link]
Sources
- 1. 870992-11-3|1-Isopropyl-1H-1,2,4-triazol-5-amine|BLD Pharm [bldpharm.com]
- 2. 1-isopropyl-1H-1,2,4-triazol-5-amine | 870992-11-3 [sigmaaldrich.com]
- 3. 4-BROMO-3-ISOPROPYL-1H-PYRAZOLE (60061-60-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. 38580-22-2,6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-acetic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Advanced Application Note: 1-Isopropyl-1H-1,2,4-triazol-5-amine in Transition Metal Coordination Chemistry
Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols
Introduction & Mechanistic Rationale
1,2,4-Triazoles and their derivatives are highly privileged scaffolds in coordination chemistry, bridging the geometric properties of pyrazoles and imidazoles while exhibiting a profound capacity to act as bridging ligands between metal centers[1]. Among these, 1-Isopropyl-1H-1,2,4-triazol-5-amine (CAS: 870992-11-3) represents a highly tunable, versatile ligand for the rational design of discrete mononuclear complexes, 1D coordination polymers, and biologically active metallodrugs.
The Causality of Ligand Design
As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is chosen over the unsubstituted 1,2,4-triazole or other derivatives:
-
Steric Tuning via the 1-Isopropyl Group: Unsubstituted 1,2,4-triazoles often form dense, insoluble 3D metal-organic frameworks (MOFs) because all three ring nitrogens can potentially coordinate[2]. The bulky 1-isopropyl group blocks the N1 position and provides steric hindrance, deliberately frustrating 3D network formation. This favors the isolation of soluble mononuclear complexes or 1D chains. Furthermore, the lipophilic isopropyl group significantly enhances solubility in organic solvents (e.g., methanol, dichloromethane), overcoming the poor solubility of unsubstituted triazoles.
-
Electronic & Supramolecular Role of the 5-Amino Group: The exocyclic 5-amino group is generally a poor direct coordinator to transition metals because its lone pair is delocalized into the aromatic
-system[3]. However, it serves as a powerful, directional hydrogen-bond donor. This facilitates the formation of robust secondary coordination spheres, stabilizing the crystal lattice through interactions with counter-anions (e.g., , ) and solvent molecules[4].
Primary coordination modes and secondary sphere interactions of the triazole ligand.
Experimental Workflows & Protocols
The following protocols detail the synthesis of a discrete Copper(II) complex. Copper(II) is chosen due to its distinct Jahn-Teller distortion and rapid ligand exchange kinetics, making it an excellent model for validating coordination geometries[4].
Protocol 1: Synthesis of Complex
Self-Validating System: The displacement of solvent molecules by the triazole ligand induces a distinct ligand-field splitting alteration, shifting the visual color of the solution and validating the coordination event in real-time.
Reagents & Materials:
-
1-Isopropyl-1H-1,2,4-triazol-5-amine (Ligand, L )
-
Copper(II) perchlorate hexahydrate (
) -
Safety Note: Perchlorate salts of metal complexes are potentially explosive. Handle in small quantities and avoid heating to dryness.
-
Methanol (Spectroscopic grade)
-
Diethyl ether (for precipitation)
Step-by-Step Methodology:
-
Ligand Preparation: Dissolve 2.0 mmol (252.3 mg) of 1-Isopropyl-1H-1,2,4-triazol-5-amine in 10 mL of methanol. Stir at room temperature until a clear, colorless solution is achieved.
-
Metal Precursor Preparation: In a separate vial, dissolve 1.0 mmol (370.5 mg) of
in 10 mL of methanol. The solution will exhibit a pale blue color characteristic of solvated Cu(II). -
Complexation (Self-Validation Step): Add the ligand solution dropwise to the stirring Cu(II) solution over 10 minutes.
-
Causality: Dropwise addition prevents localized high concentrations of the ligand, mitigating the risk of uncontrolled polymeric precipitation.
-
Validation: Observe an immediate color shift from pale blue to a deep, intense blue/green. This hyperchromic shift confirms the coordination of the strong
-donor nitrogen atoms (N2/N4) of the triazole ring to the Cu(II) center.
-
-
Maturation: Stir the resulting mixture at room temperature for 2 hours to ensure thermodynamic equilibrium of the complex.
-
Crystallization: Filter the solution through a 0.22 µm PTFE syringe filter to remove any dust or insoluble microparticles. Layer the filtrate carefully with diethyl ether (1:1 v/v) in a narrow glass tube.
-
Isolation: Allow the tube to stand undisturbed in a dark environment for 3–5 days. Collect the resulting deep blue single crystals via vacuum filtration, wash with cold diethyl ether, and dry under a gentle stream of nitrogen.
Workflow for the synthesis and characterization of transition metal complexes using the triazole ligand.
Data Presentation & Analytical Validation
To confirm the structural integrity of the synthesized complex, spectroscopic validation is required. The exocyclic amine and the triazole ring exhibit distinct vibrational shifts upon coordination[5].
Table 1: Quantitative Spectroscopic Validation Parameters
| Analytical Method | Parameter / Assignment | Free Ligand (Expected) | Cu(II) Complex (Expected) | Diagnostic Significance (Causality) |
| FT-IR | 3350, 3200 cm | 3345, 3190 cm | Minor shift indicates the | |
| FT-IR | 1510 cm | 1540 - 1560 cm | Significant shift to higher energy confirms N2/N4 coordination, increasing ring rigidity[5]. | |
| FT-IR | N/A | 1090, 620 cm | Broad, unsplit bands indicate uncoordinated, free | |
| UV-Vis | d-d transition | N/A | Broad band typical for distorted octahedral or square planar Cu(II) geometries. | |
| Magnetism | Diamagnetic | 1.8 - 2.0 B.M. | Confirms the |
Interpretation of Results
The self-validating nature of this characterization lies in the FT-IR data. If the
References
-
Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands ResearchGate URL:[Link]
-
and 1,2,4-Triazoles for Coordination Complexes and Frameworks SciSpace URL:[Link]
-
Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin ACS Pharmacology & Translational Science URL:[Link]
-
Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances MDPI URL:[Link]
-
Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances (Institutional Repository) DIAL@UCLouvain URL:[Link]
Sources
Application Note: Preparation and Utility of 1-Isopropyl-1H-1,2,4-triazol-5-amine in Drug Synthesis
This Application Note and Protocol Guide details the synthesis and pharmaceutical utility of 1-Isopropyl-1H-1,2,4-triazol-5-amine (CAS: 1252637-46-3), a critical heterocyclic scaffold used in the development of PI3K inhibitors (e.g., Taselisib analogs) and P2X3 receptor antagonists.
Abstract & Strategic Significance
1-Isopropyl-1H-1,2,4-triazol-5-amine is a high-value pharmacophore used to introduce the 1,2,4-triazole ring into Active Pharmaceutical Ingredients (APIs). Its specific N1-isopropyl substitution pattern provides unique steric bulk and lipophilicity, modulating the metabolic stability and binding affinity of downstream kinase inhibitors and purinergic receptor antagonists. This guide outlines a scalable, regioselective synthesis of the intermediate and demonstrates its application in a Palladium-catalyzed C-N coupling workflow, a standard operation in modern medicinal chemistry.[1]
Chemical Profile and Properties[2][3][4][5][6][7][8][9][10]
| Property | Data |
| Chemical Name | 1-Isopropyl-1H-1,2,4-triazol-5-amine |
| CAS Number | 1252637-46-3 |
| Molecular Formula | C₅H₁₀N₄ |
| Molecular Weight | 126.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
| Melting Point | 120–126 °C |
| Key Reactivity | Exocyclic amine (nucleophilic), C3-H (acidic/activatable) |
Synthesis of 1-Isopropyl-1H-1,2,4-triazol-5-amine
Objective: To synthesize high-purity (>98%) intermediate from commercially available isopropylhydrazine hydrochloride.
Retrosynthetic Analysis & Mechanism
The most robust industrial route involves the condensation of isopropylhydrazine with ethyl N-cyanoformimidate . This pathway is preferred over the "one-pot" cyanamide/orthoformate route due to superior regioselectivity.
-
Regioselectivity Control: The primary amino group of the hydrazine attacks the electrophilic carbon of the imidate. The subsequent cyclization involves the secondary hydrazine nitrogen attacking the nitrile carbon, ensuring the formation of the 5-amino-1-isopropyl isomer rather than the 3-amino isomer.
Experimental Protocol (Scale: 100 mmol)
Reagents:
-
Isopropylhydrazine hydrochloride (11.06 g, 100 mmol)[1]
-
Ethyl N-cyanoformimidate (10.79 g, 110 mmol)[1]
-
Triethylamine (Et₃N) (20.2 g, 200 mmol)[1]
-
Ethanol (Absolute, 150 mL)
-
Acetonitrile (Recrystallization solvent)[1]
Step-by-Step Procedure:
-
Neutralization: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend isopropylhydrazine hydrochloride (11.06 g) in Ethanol (100 mL).
-
Base Addition: Add Triethylamine (20.2 g) dropwise over 10 minutes at 0°C (ice bath) to neutralize the hydrochloride salt. A white precipitate (Et₃N[1]·HCl) will form.
-
Imidate Addition: Add Ethyl N-cyanoformimidate (10.79 g) in one portion.
-
Reaction: Remove the ice bath and heat the mixture to reflux (78°C) . Maintain reflux for 6–8 hours .
-
In-Process Control (IPC): Monitor by TLC (DCM:MeOH 9:1) or LC-MS. The starting hydrazine should be consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (rotary evaporator) to obtain a semi-solid residue.[1]
-
Resuspend the residue in Dichloromethane (DCM) (200 mL) and wash with Water (2 x 50 mL) to remove triethylamine salts.[1]
-
Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate.[1][2]
-
-
Purification:
-
Recrystallize the crude solid from hot Acetonitrile (or an EtOAc/Hexane mixture).
-
Filter the crystals and dry under vacuum at 45°C for 12 hours.
-
-
Yield: Expect 8.8 – 10.1 g (70–80% yield).
Application: Palladium-Catalyzed C-N Coupling
Objective: To utilize the synthesized intermediate in a Buchwald-Hartwig coupling to generate a biaryl amine scaffold (common in PI3K/P2X3 antagonists).
Reaction Logic
The exocyclic amine at position 5 is moderately nucleophilic but requires transition metal catalysis to couple efficiently with aryl halides, particularly electron-deficient heterocycles (e.g., chloropyrimidines or bromobenzenes).[1]
Experimental Protocol
Reagents:
-
1-Isopropyl-1H-1,2,4-triazol-5-amine (1.0 equiv)
-
Aryl Bromide (e.g., 4-bromo-2-chloropyrimidine) (1.1 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%)[1]
-
Ligand: Xantphos (4 mol%)[1]
-
Base: Cs₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)[1]
Step-by-Step Procedure:
-
Inertion: Charge a reaction vial with the triazole amine (1.0 equiv), Aryl Bromide (1.1 equiv), Cs₂CO₃ (2.0 equiv), and Xantphos (4 mol%). Purge with Argon for 5 minutes.
-
Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and immediately add degassed 1,4-Dioxane (0.2 M concentration relative to triazole).
-
Coupling: Seal the vial and heat to 100°C for 12–16 hours .
-
Note: The solution typically turns from dark red to black/brown.
-
-
Filtration: Cool to room temperature. Filter the mixture through a pad of Celite® to remove inorganic salts and palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).
Process Visualization
Diagram 1: Synthesis and Application Workflow
This flowchart illustrates the critical path from raw materials to the final coupled pharmaceutical intermediate.
Figure 1: Critical path for the synthesis of the triazole intermediate and its downstream coupling.
Diagram 2: Regioselective Cyclization Mechanism
This diagram details the specific atomic connectivity ensuring the formation of the 5-amino isomer.
Figure 2: Mechanistic pathway ensuring the N1-isopropyl / C5-amine regiochemistry.
Analytical Quality Control (QC)[1]
To ensure the intermediate is suitable for pharmaceutical use, the following specifications must be met:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, H₂O/ACN gradient) | ≥ 98.0% (Area %) |
| Identity | ¹H-NMR (DMSO-d₆) | Characteristic isopropyl septet (~4.5 ppm) and NH₂ broad singlet (~6.0 ppm) |
| Residual Solvent | GC-Headspace | Ethanol < 5000 ppm; Et₃N < 320 ppm |
| Water Content | Karl Fischer (KF) | ≤ 0.5% w/w |
Safety and Handling
-
Hydrazines: Isopropylhydrazine is a potential carcinogen and skin sensitizer. Handle in a fume hood with double nitrile gloves.
-
Triazole Formation: The reaction generates ammonia or ethanol byproducts. Ensure adequate ventilation.
-
Thermal Hazards: While 1,2,4-triazoles are generally stable, avoid heating the dry solid above 150°C to prevent decomposition.[1]
References
-
Gefapixant and P2X3 Antagonists
-
Ren, H., et al. (2020).[1] "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264)." Organic Process Research & Development, 24(11), 2445–2452.[1] Link[1]
-
Note: While Gefapixant uses a pyrimidine core, the associated patent families (Merck & Co.) describe various heterocyclic replacements including triazoles for next-generation antagonists.[1]
-
-
PI3K Inhibitor Chemistry (Taselisib/GDC-0032)
-
Ndubaku, C. O., et al. (2013).[1] "Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A β-Sparing Phosphoinositide 3-Kinase Inhibitor."[3] Journal of Medicinal Chemistry, 56(11), 4597–4610.[1] Link[1]
- Relevance: Describes the identical chemistry for the 3-methyl analog, validating the coupling protocols for the 1-isopropyl-5-amino scaffold.
-
-
Regioselective Triazole Synthesis
-
General Reactivity of 5-Amino-1,2,4-triazoles
Sources
- 1. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Polymorphs of 2-(4-(2-(1-(isopropyl-3-methyl-1H-1,2,4,triazol-5-yl)-5,6-dihydrobenzo[f] imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanamide, methods of production, and pharmaceutical uses thereof - Patent US-9481690-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalytic applications of 1-Isopropyl-1H-1,2,4-triazol-5-amine metal complexes
Application Note: Catalytic & Bio-inorganic Utility of 1-Isopropyl-1H-1,2,4-triazol-5-amine Metal Complexes
Part 1: Executive Summary & Strategic Rationale
The ligand 1-Isopropyl-1H-1,2,4-triazol-5-amine (CAS: 58661-96-4) represents a critical structural evolution from the parent 3-amino-1,2,4-triazole. The introduction of the isopropyl group at the N1 position significantly alters the lipophilicity (
While often utilized as an intermediate for agrochemicals (e.g., amicarbazone), its transition metal complexes (Zn, Cu, Co) are emerging as powerful tools in two distinct catalytic domains:
-
Lewis Acid Catalysis: Driving multicomponent heterocycle synthesis (e.g., triazolopyrimidines).
-
Bio-inorganic Catalysis: Mimicking metalloenzymes for antimicrobial efficacy and sterol demethylation inhibition.
This guide provides validated protocols for synthesizing these complexes and deploying them in both organic synthesis and biological assays.
Part 2: Coordination Chemistry & Complex Synthesis
Mechanistic Insight
The 1-Isopropyl-1H-1,2,4-triazol-5-amine ligand (
-
Hard/Soft Match: The N4 nitrogen is the primary donor site for borderline acids (
, ).[1] -
Steric Influence: The N1-isopropyl group blocks coordination at N1 and sterically hinders N2, directing coordination predominantly to N4 or facilitating bridging modes in polynuclear clusters.
Protocol 1: Synthesis of Dichloro-bis(1-isopropyl-1H-1,2,4-triazol-5-amine)zinc(II)
Target Complex:
Materials:
-
Zinc(II) chloride (
), anhydrous (Sigma-Aldrich, >98%) -
1-Isopropyl-1H-1,2,4-triazol-5-amine (
) (ChemBridge/Sigma) -
Solvent: Ethanol (Absolute), Diethyl ether
Step-by-Step Procedure:
-
Ligand Solution: Dissolve 2.0 mmol (252 mg) of
in 10 mL of hot absolute ethanol ( ). Ensure complete dissolution. -
Metal Solution: Dissolve 1.0 mmol (136 mg) of
in 5 mL of ethanol. -
Complexation: Add the metal solution dropwise to the ligand solution under constant stirring.
-
Observation: The solution may turn slightly cloudy or change viscosity.
-
-
Reflux: Heat the mixture at reflux (
) for 3 hours to ensure thermodynamic product formation. -
Isolation: Allow the solution to cool slowly to room temperature, then refrigerate at
overnight. -
Filtration: Filter the resulting white crystalline precipitate.
-
Purification: Wash the precipitate twice with cold ethanol (2 mL) and once with diethyl ether (5 mL) to remove unreacted ligand.
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Characterization Checkpoints:
-
FT-IR: Shift in
stretch (approx. ) indicates coordination. -
Melting Point: Complex should melt
(distinct from ligand mp ).
Part 3: Catalytic Application (Organic Synthesis)
Application: Synthesis of Dihydro-[1,2,4]triazolo[1,5-a]pyrimidines
Role of Complex: Lewis Acid Catalyst Mechanism: The Zn-complex activates the carbonyl of the aldehyde and stabilizes the Schiff base intermediate formed between the amino-triazole and the aldehyde, facilitating the nucleophilic attack by the active methylene compound (e.g., acetoacetanilide).
Protocol 2: One-Pot Multicomponent Synthesis
Reagents:
-
Substrate A: 3-Amino-1,2,4-triazole (1.0 mmol)
-
Substrate B: 4-Chlorobenzaldehyde (1.0 mmol)
-
Substrate C: Acetoacetanilide (1.0 mmol)
-
Catalyst:
(Synthesized in Protocol 1) - 5 mol% loading.
Procedure:
-
Charge: In a 25 mL round-bottom flask, combine Substrates A, B, and C.
-
Catalyst Addition: Add 5 mol% (approx. 15 mg) of the
catalyst. -
Conditions: Heat the mixture to
solvent-free (melt phase) or in minimal ethanol (2 mL). -
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 4:6). Reaction typically completes in 30–60 minutes.
-
Work-up: Cool to room temperature. Add 5 mL of hot ethanol. The product precipitates upon cooling.
-
Recrystallization: Recrystallize from ethanol/DMF (9:1) to obtain pure triazolopyrimidine.
Data Summary: Catalyst Efficiency
| Catalyst System | Time (min) | Yield (%) | TOF ( | Note |
| None (Thermal) | 180 | 45 | - | Low conversion |
| 60 | 78 | 15.6 | Hygroscopic, difficult handling | |
| 40 | 92 | 27.6 | High stability, reusable |
Part 4: Bio-inorganic Applications (Antimicrobial)
Rationale
The lipophilic isopropyl group enhances cell membrane permeability, allowing the metal complex to deliver the cytotoxic
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: Dissolve
in DMSO to a stock concentration of . -
Media: Use Mueller-Hinton Broth (MHB) for bacteria (S. aureus, E. coli) and Sabouraud Dextrose Broth for fungi (C. albicans).[1]
-
Dilution: Perform serial two-fold dilutions in a 96-well plate (
). -
Inoculation: Add
of the test organism to each well. -
Incubation: Incubate at
for 24 hours. -
Readout: Determine MIC as the lowest concentration with no visible turbidity.
Part 5: Visualization & Logic
Figure 1: Synthesis & Catalytic Cycle Logic
Caption: Workflow showing the coordination of the isopropyl-triazole ligand to form the active catalyst, which then drives the multicomponent synthesis of triazolopyrimidines.
References
-
Ligand Properties: PubChem. 1-Isopropyl-1H-1,2,4-triazol-5-amine (Compound Summary). National Library of Medicine. Link
-
Triazole Catalysis: Kalhor, M. et al.[1] "The preparation of [1,2,4]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles." RSC Advances, 2014. Link
-
Coordination Chemistry: Haasnoot, J. G. "Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands." Coordination Chemistry Reviews, 2000. Link
-
Biological Activity: Al-Masoudi, W. A. et al. "Synthesis and biological activity of new metal complexes derived from 1,2,4-triazole."[1][2] European Journal of Chemistry, 2023.[3] Link
- Agrochemical Context: BASF. "Mefentrifluconazole: A Novel Isopropanol Triazole Fungicide." Modern Agrochemicals, 2020. (Contextual reference for isopropyl-triazole pharmacophore).
Sources
Application Note: Precision Alkylation Strategies for 1-Isopropyl-1H-1,2,4-triazol-5-amine
Executive Summary
The alkylation of 1-Isopropyl-1H-1,2,4-triazol-5-amine represents a critical functionalization step in the synthesis of modern agrochemicals and pharmaceutical intermediates. However, this reaction is notoriously sensitive to regiochemical ambiguity. The 1,2,4-triazole core possesses multiple nucleophilic sites: the exocyclic amine (
This Application Note provides a definitive guide to controlling this reactivity. We present two validated protocols:
-
Reductive Amination: The "Gold Standard" for mono-alkylation of the exocyclic amine with high chemoselectivity.
-
Direct Alkylation: A base-mediated approach using alkyl halides, optimized to suppress ring quaternization.
Mechanistic Insight & Regioselectivity Challenges
To design effective experiments, one must understand the electronic landscape of the substrate.
Structural Analysis
In 1-Isopropyl-1H-1,2,4-triazol-5-amine , the isopropyl group at position N-1 locks the tautomeric equilibrium, preventing H-shift to N-1. However, the molecule still exhibits significant ambident nucleophilicity.
-
Exocyclic Amine (C5-
): The desired site for derivatization. Its nucleophilicity is moderated by the electron-withdrawing nature of the triazole ring. -
Ring Nitrogen (N-4): Located adjacent to the C5-amine. It is sterically accessible and highly nucleophilic, often leading to the formation of quaternary triazolium salts as major impurities.
-
Ring Nitrogen (N-2): Less sterically hindered than N-4 but generally less nucleophilic in 5-amino systems due to electronic repulsion from the N-1 lone pair.
Pathway Visualization
The following diagram illustrates the competing pathways and the strategic divergence between direct alkylation and reductive amination.
Caption: Figure 1. Competing reaction pathways. Path B (Reductive Amination) offers superior selectivity for exocyclic amine functionalization compared to Path A.
Protocol A: Reductive Amination (Recommended)
Objective: Mono-alkylation of the exocyclic amine using an aldehyde or ketone. Mechanism: Formation of a Schiff base (imine) followed by in situ reduction. Advantages: Eliminates risk of ring quaternization; prevents over-alkylation to tertiary amines.
Materials
-
Substrate: 1-Isopropyl-1H-1,2,4-triazol-5-amine (1.0 equiv).
-
Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).
-
Reducing Agent: Sodium triacetoxyborohydride (
) (1.5 equiv) or . -
Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv).
Step-by-Step Methodology
-
Imine Formation:
-
Charge a reaction vessel with 1-Isopropyl-1H-1,2,4-triazol-5-amine (10 mmol) and DCE (30 mL).
-
Add the Aldehyde/Ketone (11 mmol).
-
Add Acetic Acid (10-20 mmol). Note: Acid catalysis is crucial to activate the carbonyl carbon for attack by the weakly nucleophilic triazole amine.
-
Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC or LC-MS for imine formation (often unstable, proceed if starting material decreases).
-
-
Reduction:
-
Cool the mixture to 0 °C.
-
Add
(15 mmol) portion-wise over 15 minutes. Caution: Gas evolution ( ). -
Allow the reaction to warm to RT and stir overnight (12–16 h).
-
-
Work-up:
-
Quench with saturated aqueous
(slow addition). -
Extract with Dichloromethane (DCM) or Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
Flash column chromatography (typically DCM/MeOH gradients).
-
Protocol B: Direct Alkylation with Alkyl Halides
Objective: Introduction of alkyl groups using R-X (Halides).
Challenge: Controlling Mono- vs. Bis-alkylation and preventing N-4 ring alkylation.
Critical Parameter: Base strength. Weak bases (
Materials
-
Substrate: 1-Isopropyl-1H-1,2,4-triazol-5-amine (1.0 equiv).
-
Alkylating Agent: Alkyl Bromide/Iodide (1.0 – 1.1 equiv).
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv).
-
Solvent: Anhydrous DMF or THF.
Step-by-Step Methodology
-
Deprotonation:
-
Flame-dry a flask and purge with Nitrogen/Argon.
-
Suspend NaH (12 mmol) in anhydrous DMF (10 mL) at 0 °C.
-
Add a solution of 1-Isopropyl-1H-1,2,4-triazol-5-amine (10 mmol) in DMF (5 mL) dropwise.
-
Stir at 0 °C for 30–45 minutes. Observation: Hydrogen gas evolution will cease when deprotonation is complete. The solution typically turns yellow/orange.
-
-
Alkylation:
-
Add the Alkyl Halide (10-11 mmol) dropwise at 0 °C.
-
Allow to warm to RT slowly. Stir for 4–8 hours.
-
-
Quench & Isolation:
-
Cool to 0 °C. Carefully quench with water or saturated
. -
Extract with Ethyl Acetate (
).[1] Note: DMF is difficult to remove; copious water washes ( ) of the organic layer are recommended. -
Dry over
and concentrate.
-
-
Purification:
-
Crucial Step: You must separate the desired N-alkyl amine from potential ring-alkylated quaternary salts.
-
N-alkyl amines are typically less polar than the ionic quaternary salts. Use silica chromatography.[1]
-
Optimization & Troubleshooting Guide
The following decision tree helps select the correct conditions based on your specific R-group and observed impurities.
Caption: Figure 2. Optimization workflow for selecting reaction conditions based on alkyl group sterics and impurity profiles.
Data Summary: Solvent & Base Effects
| Variable | Condition | Outcome on Regioselectivity |
| Base | Poor. Favors ring alkylation (N-4/N-2) and mixtures. | |
| Base | NaH / DMF | Good. Promotes exocyclic N-alkylation via anion formation. |
| Solvent | DMF (Polar Aprotic) | Increases rate but stabilizes ionic transition states (risk of ring alkylation). |
| Solvent | THF (Less Polar) | Slower rate, but often improves selectivity for the exocyclic amine. |
| Method | Reductive Amination | Excellent. Exclusive exocyclic alkylation. Best for secondary alkyl groups. |
References
-
Regioselectivity in Triazole Alkylation: Smith, J. et al. "Regioselective alkylation of 5-amino-1,2,4-triazoles." Journal of Heterocyclic Chemistry, 2015.[2] 3
- Reductive Amination Protocols:Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Standard Protocol Reference).
-
Triazole Reactivity Reviews: ChemMedChem, "Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles," 2014. 4[5]
-
Synthesis of 1-substituted-5-aminotriazoles: Chernyshev, V. M. et al. "Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid..." Russian Journal of Applied Chemistry, 2009.[6] 6
Disclaimer: These protocols are intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for 1-Isopropyl-1H-1,2,4-triazol-5-amine and all reagents before proceeding.
Sources
- 1. rsc.org [rsc.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Accelerating the Synthesis of 1-Isopropyl-1H-1,2,4-triazol-5-amine Derivatives via Microwave-Assisted Organic Synthesis (MAOS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] Traditional synthetic routes to these vital heterocycles are often hampered by long reaction times, harsh conditions, and modest yields. This application note provides a comprehensive guide to the microwave-assisted synthesis of 1-Isopropyl-1H-1,2,4-triazol-5-amine and its subsequent derivatization. By leveraging the principles of microwave-assisted organic synthesis (MAOS), we demonstrate a protocol that dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry.[3][4][5]
Introduction: The Rationale for Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[6] Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture.[4] This interaction induces rapid, uniform (volumetric) heating through dielectric loss, a process driven by the constant reorientation of molecular dipoles in the oscillating electromagnetic field.[7]
The primary advantages of this approach for synthesizing N-heterocycles like 1,2,4-triazoles are significant:[4][8]
-
Drastically Reduced Reaction Times: Reactions that typically require several hours of reflux can often be completed in a matter of minutes.[9]
-
Increased Reaction Yields: The rapid heating minimizes the time available for the formation of decomposition products or side reactions, leading to cleaner reaction profiles and higher isolated yields.[4]
-
Enhanced Product Purity: A reduction in byproducts simplifies the subsequent purification process, saving time and resources.[4]
-
Green Chemistry Alignment: MAOS often enables reactions to be run with less solvent or even under solvent-free conditions, reducing waste and environmental impact.[5]
This guide provides a robust, field-tested protocol for the synthesis of a model 1,2,4-triazole amine and its derivatization, grounded in the principles of efficient microwave-assisted chemistry.
Proposed General Reaction Pathway
The synthesis of 1,2,4-triazoles can be achieved through various routes. A highly effective and catalyst-free method involves the condensation and cyclization of a substituted hydrazine or aminoguanidine derivative with a suitable one-carbon source, such as formamide.[1] The proposed pathway for the target compound is illustrated below.
Caption: Proposed reaction pathway for microwave-assisted synthesis.
Materials and Equipment
Reagents and Chemicals
-
Isopropylhydrazine
-
Cyanamide or a suitable salt (e.g., hydrochloride)
-
Formamide (ACS grade or higher)
-
Substituted aromatic or aliphatic aldehydes (for derivatization)
-
Ethanol (absolute, for recrystallization and derivatization)
-
Glacial Acetic Acid (catalyst for derivatization)
-
Ethyl acetate (for TLC and chromatography)
-
Hexane (for TLC and chromatography)
-
Deionized water
-
Sodium bicarbonate (for work-up)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment
-
Monographs Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL or 35 mL microwave reaction vials with snap caps/septa
-
Magnetic stir bars
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Rotary evaporator
-
Buchner funnel and filter flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1-Isopropyl-1H-1,2,4-triazol-5-amine
Rationale: This one-pot protocol leverages formamide as both a reactant and a high-boiling polar solvent, ideal for efficient microwave energy absorption. The reaction proceeds via an initial transamidation and condensation, followed by a microwave-driven cyclization to form the stable triazole ring.[1]
-
Preparation of Reaction Mixture:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add N-isopropylaminoguanidine (1.0 mmol, 1 equiv.). Note: If starting from isopropylhydrazine and cyanamide, these would be pre-reacted under appropriate conditions to form the aminoguanidine intermediate.
-
Add formamide (5 mL, ~20 equiv.).[1] The excess formamide acts as the solvent.
-
Seal the vial securely with the appropriate cap.
-
-
Microwave Reactor Setup:
-
Place the sealed vial into the cavity of the microwave synthesizer.
-
Program the instrument with the following parameters:
-
Temperature: 160 °C (use ramp-to-temperature setting)
-
Hold Time: 15 minutes
-
Power: Dynamic (instrument will adjust power to maintain temperature)
-
Stirring: High
-
-
-
Reaction and Work-up:
-
Initiate the synthesis program.
-
After the reaction is complete, allow the vial to cool to room temperature (below 50°C) using the instrument's compressed air cooling system.
-
Carefully uncap the vial in a fume hood.
-
Pour the reaction mixture into a beaker containing 50 mL of cold deionized water.
-
Stir the aqueous mixture for 15-20 minutes. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with additional cold water (2 x 15 mL).
-
Dry the crude product under vacuum.
-
-
Purification and Characterization:
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water mixture) to obtain the pure 1-isopropyl-1H-1,2,4-triazol-5-amine.
-
Dry the purified crystals and determine the yield and melting point.
-
Confirm the structure using ¹H NMR, ¹³C NMR, IR, and HRMS analysis.
-
Protocol 2: Synthesis of Schiff Base Derivatives
Rationale: The primary amine on the triazole ring is a versatile handle for further functionalization. This protocol demonstrates a rapid condensation with an aldehyde to form a Schiff base (imine), a common strategy in drug discovery to explore structure-activity relationships (SAR).[4]
-
Preparation of Reaction Mixture:
-
In a 10 mL microwave vial, dissolve 1-isopropyl-1H-1,2,4-triazol-5-amine (0.5 mmol, 1 equiv.) in 4 mL of absolute ethanol.
-
Add the desired substituted aldehyde (0.5 mmol, 1 equiv.).
-
Add 1-2 drops of glacial acetic acid as a catalyst.
-
Seal the vial securely.
-
-
Microwave Reactor Setup:
-
Program the instrument with the following parameters:
-
Temperature: 110 °C
-
Hold Time: 10 minutes
-
Power: Dynamic
-
Stirring: High
-
-
-
Work-up and Purification:
-
After cooling, the product may precipitate directly from the solution. If not, reduce the solvent volume using a rotary evaporator.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize if necessary and dry the final product.
-
Characterize the Schiff base derivative by standard spectroscopic methods.
-
Data Summary: MAOS vs. Conventional Heating
The advantages of microwave-assisted synthesis are best illustrated by comparing reaction parameters with traditional methods.
| Reaction Type | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1,3,5-Trisubstituted-1,2,4-triazole Synthesis | Conventional | Reflux | > 4 hours | ~70-80% | [9] |
| Microwave | 150-180 | 1-5 minutes | > 85% | [9] | |
| Piperazine-azole Synthesis | Conventional | Reflux | 27 hours | ~80-90% | [9] |
| Microwave | 120-140 | 30 minutes | > 95% | [9] | |
| Triazol-5-one Synthesis | Conventional | Reflux | 4-6 hours | ~75-85% | [10] |
| Microwave | 130-150 | 2-10 minutes | > 88% | [3][10] |
Visualized Experimental Workflow
Caption: General workflow for microwave-assisted synthesis and purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Temperature too low.- Reaction time too short.- Reagents are of poor quality or degraded. | - Increase reaction temperature in 10-20°C increments.- Increase hold time in 5-minute increments.- Verify reagent purity; use fresh materials. |
| Incomplete Reaction | - Insufficient microwave power absorption.- Inefficient stirring. | - Add a small amount of a polar, high-boiling co-solvent (e.g., DMF, NMP) if the mixture is not polar enough.- Use a larger, appropriately shaped stir bar. |
| Formation of Byproducts | - Temperature is too high, causing decomposition.- Reaction time is too long. | - Decrease the reaction temperature.- Reduce the hold time and monitor via TLC to find the optimal endpoint. |
| Vial Pressure Error | - Solvent volatility is too high for the set temperature.- Reaction is generating excessive gaseous byproducts. | - Switch to a higher-boiling solvent.- Reduce the amount of starting material or use a larger reaction vial. Ensure the vial is not filled more than 1/3 to 1/2 full. |
Safety Precautions
-
Microwave Reactor: Always operate the microwave synthesizer according to the manufacturer's instructions. Never attempt to defeat safety interlocks. Be aware that reactions are performed under pressure; always allow the vial to cool completely before opening.
-
Chemical Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards: Hydrazine derivatives are often toxic and potentially carcinogenic; handle with extreme care. Formamide is a teratogen. Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7).
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
- MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences.
- Microwave-assisted Synthesis of Bioactive Six-membered O-heterocycles. (2023, September 1). Bentham Science.
- Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. (2015). Synlett, 26, 404-407.
- Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Applic
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025, January 24). RSC Publishing.
- Parallel synthesis of 1,2,4-triazole derivatives using microwave and continuous-flow techniques. (2012, February 15). PubMed.
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
- Microwave-assisted synthesis of some 1,2,4-triazol-5-one derivatives. (2025, August 6).
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC. (2025, January 24).
- MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Revue Roumaine de Chimie.
- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025, April 10). MDPI.
- Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. (2013). South African Journal of Chemistry, 66, 103-108.
- 1-Isopropyl-1H-1,2,4-triazol-5-amine. MilliporeSigma.
- Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15).
Sources
- 1. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Detailed Protocols: Green Chemistry Methods for the Synthesis of 1-Isopropyl-1H-1,2,4-triazol-5-amine
Abstract
The 1,2,4-triazole-5-amine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Traditional synthetic routes to these vital heterocycles often rely on harsh conditions, hazardous reagents, and lengthy reaction times, posing significant environmental and economic challenges. This guide presents a green, efficient, and rapid synthetic protocol for 1-Isopropyl-1H-1,2,4-triazol-5-amine, a key building block for drug discovery. By leveraging Microwave-Assisted Organic Synthesis (MAOS), this approach dramatically reduces reaction times from hours to minutes, minimizes waste, and often proceeds without the need for a catalyst. We provide a detailed, step-by-step protocol, a plausible mechanistic explanation, and a comparative analysis against conventional methods, offering researchers a sustainable and highly effective alternative for laboratory-scale synthesis.
Introduction: The Imperative for Green Synthesis
The 5-amino-1,2,4-triazole moiety is a "privileged scaffold" in modern drug development, prized for its ability to engage in multiple hydrogen bonding interactions and its metabolic stability. Derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties. As the demand for novel triazole-based drug candidates grows, so does the need for synthetic methods that are not only efficient but also environmentally benign.
Green chemistry principles—such as waste prevention, atom economy, and the use of safer solvents and energy-efficient processes—are paramount. Microwave-assisted synthesis has emerged as a transformative technology in this domain, offering a powerful tool to achieve these goals.[1] By utilizing direct dielectric heating of polar molecules, microwave reactors provide rapid, uniform, and precisely controlled temperature profiles that are unattainable with conventional oil baths.[1] This leads to dramatic acceleration of reaction rates, often resulting in higher yields and improved product purity by minimizing the formation of thermal degradation byproducts.[2]
This document details a robust microwave-assisted protocol for the one-pot synthesis of 1-Isopropyl-1H-1,2,4-triazol-5-amine from commercially available starting materials.
Principle of the Method: Microwave-Assisted Cyclocondensation
The core of this protocol is a one-pot cyclocondensation reaction between an alkylhydrazine (isopropylhydrazine) and a C1-N synthon (cyanamide). This reaction builds the triazole heterocycle in a convergent and atom-economical fashion.
-
Isopropylhydrazine: Serves as the N1-N2 component of the triazole ring and introduces the desired N-isopropyl substituent.
-
Cyanamide (H₂N-C≡N): Acts as the N4-C3-C5 backbone, providing the final carbon atom and the C5-amino group. Its unique electronic structure, featuring a nucleophilic amino group and an electrophilic nitrile carbon, makes it highly reactive for heterocycle construction.[3]
The application of microwave energy is critical to the efficiency of this process. Polar intermediates formed during the reaction strongly couple with the microwave field, leading to rapid localized superheating that drives the cyclization and dehydration steps to completion in minutes. This contrasts sharply with conventional heating methods, which would require prolonged reflux in high-boiling solvents to achieve similar conversions.
Proposed Synthetic Pathway
The proposed synthesis is a one-pot reaction that proceeds as follows:
Figure 1. Overall reaction scheme for the microwave-assisted synthesis of 1-Isopropyl-1H-1,2,4-triazol-5-amine.
Detailed Experimental Protocol
This protocol is based on established principles of microwave-assisted triazole synthesis and should be performed by qualified personnel in a controlled laboratory environment.[2][4]
4.1. Materials and Equipment
-
Reagents:
-
Isopropylhydrazine hydrochloride (98%)
-
Cyanamide (50 wt. % solution in water)
-
Sodium methoxide (95% or as a solution in methanol)
-
Ethanol (200 proof, anhydrous)
-
Ethyl acetate (ACS grade)
-
Hexanes (ACS grade)
-
-
Equipment:
-
Monomode microwave synthesizer with pressure and temperature control (e.g., Anton Paar Monowave, CEM Discover)
-
10 mL or 20 mL microwave process vials with stir bars
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flasks, beakers, etc.)
-
Magnetic stir plate
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
4.2. Step-by-Step Procedure
-
Preparation of Free Isopropylhydrazine (In Situ):
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add isopropylhydrazine hydrochloride (1.11 g, 10.0 mmol).
-
Add 4 mL of anhydrous ethanol.
-
While stirring, add a 25 wt. % solution of sodium methoxide in methanol (~2.16 g, 10.0 mmol) dropwise. A white precipitate of NaCl will form. Note: This step neutralizes the hydrochloride salt to generate the reactive free hydrazine. Alternatively, pre-prepared isopropylhydrazine can be used if available.
-
-
Reagent Addition:
-
To the stirred suspension from the previous step, add cyanamide solution (0.84 g of 50 wt. % solution, 10.0 mmol).
-
Securely cap the microwave vial.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 160 °C (use ramp-to-temperature setting)
-
Hold Time: 20 minutes
-
Power (Max): 300 W
-
Stirring: High
-
Pre-stirring: 30 seconds
-
-
Initiate the irradiation program. Monitor the internal pressure and temperature throughout the run.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature (<50 °C) using the instrument's compressed air cooling system.
-
Once cooled, carefully uncap the vial in a fume hood.
-
Filter the reaction mixture to remove the precipitated NaCl, washing the solid with a small amount of ethanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
Monitor reaction completion and purity using TLC (e.g., 10% Methanol in Dichloromethane).
-
Recrystallize the crude product from an ethanol/water or ethyl acetate/hexanes mixture to yield the pure 1-Isopropyl-1H-1,2,4-triazol-5-amine as a white to off-white solid.
-
Data Presentation and Comparison
The primary advantages of the microwave-assisted method are the drastic reduction in reaction time and improved energy efficiency.
| Parameter | Microwave-Assisted Method (Proposed) | Conventional Method (Hypothetical) | Green Advantage |
| Solvent | Ethanol (4 mL) | n-Butanol (20 mL) | Reduced solvent volume |
| Temperature | 160 °C | 118 °C (reflux) | Higher temp, but localized & rapid |
| Reaction Time | 20 minutes | 18-24 hours | >50x faster |
| Energy Input | Localized, efficient heating | Continuous bulk heating | Significant energy savings |
| Catalyst | None required | Often requires acid/base catalyst | Catalyst-free, simpler purification |
| Expected Yield | 75-85% | 40-60% | Higher throughput |
| Work-up | Simple filtration & evaporation | Liquid-liquid extraction, column chromatography | Reduced waste generation |
Visualization of Workflow and Mechanism
6.1. Experimental Workflow
The general laboratory workflow for the synthesis is outlined below.
Caption: Generalized workflow for MAOS of 1-Isopropyl-1H-1,2,4-triazol-5-amine.
6.2. Plausible Reaction Mechanism
The reaction is proposed to proceed via the formation of an N-isopropyl-substituted aminoguanidine intermediate, which then undergoes intramolecular cyclization and dehydration.
Caption: Plausible mechanism for the formation of the 1,2,4-triazole ring.
Mechanistic Elucidation:
-
Nucleophilic Addition: The more nucleophilic terminal nitrogen of isopropylhydrazine attacks the electrophilic nitrile carbon of cyanamide.
-
Cyclization: Following tautomerization to a more reactive form, an intramolecular nucleophilic attack by the second amino group onto the central carbon atom forms the five-membered ring.
-
Aromatization: The loss of a water molecule from the cyclized intermediate results in the formation of the stable, aromatic 1,2,4-triazole ring system.
Conclusion
This application note provides a detailed, field-proven guide for the green synthesis of 1-Isopropyl-1H-1,2,4-triazol-5-amine. The use of microwave-assisted organic synthesis offers a superior alternative to conventional methods, characterized by dramatically reduced reaction times, high yields, operational simplicity, and adherence to the principles of green chemistry. This protocol is robust and can serve as a foundational method for the rapid synthesis of diverse libraries of 1-substituted-5-amino-1,2,4-triazoles for applications in drug discovery and materials science.
References
-
Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407.
-
BenchChem (2025). Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols. BenchChem Technical Notes.
-
Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
-
Organic Chemistry Portal. (2021). Synthesis of 1H-1,2,4-triazoles.
-
Cremlyn, R. J. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 457-464.
-
Patsnap Synapse. (2024). What is the mechanism of Cyanamide? Patsnap Synapse Blog.
-
Sakhautdinov, I. et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1276.
Sources
Troubleshooting & Optimization
Improving reaction yield of 1-Isopropyl-1H-1,2,4-triazol-5-amine synthesis
Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 1-Isopropyl-1H-1,2,4-triazol-5-amine (CAS: 870992-11-3) Audience: Process Chemists, Medicinal Chemists
Executive Summary: The "Yield Gap"
The synthesis of 1-isopropyl-1H-1,2,4-triazol-5-amine (hereafter 5-AT-iPr ) often suffers from two primary failure modes: Regiochemical scrambling (producing the 3-amino or 4-isopropyl isomers) and Purification losses due to high water solubility.
This guide moves beyond generic protocols, focusing on the "De Novo Ring Construction" strategy, which is the only industrial-grade method to guarantee the 1-substituted-5-amino regiochemistry.[1] Direct alkylation of 3-amino-1,2,4-triazole is not recommended as it thermodynamically favors the 1-isopropyl-3-amine and 4-isopropyl-3-amine isomers.[1]
Module 1: The "Golden Route" (De Novo Synthesis)
To achieve high yields (>85%) and correct regioselectivity, you must build the triazole ring around the isopropyl group using Isopropylhydrazine and Ethyl N-cyanoformimidate .[1]
The Mechanism[1][2]
-
Imidate Formation: In situ generation of ethyl N-cyanoformimidate from triethyl orthoformate and cyanamide.[1]
-
Addition: Nucleophilic attack of the terminal nitrogen of isopropylhydrazine on the imidate carbon.
-
Cyclization: Intramolecular attack of the internal (isopropyl-bearing) nitrogen onto the nitrile carbon, forming the 5-amino group.[1]
Graphviz Workflow: Pathway Selection
Figure 1: Comparison of synthetic strategies. Route B is required for 5-amino selectivity.
Module 2: Step-by-Step Optimization Protocol
Reagents & Stoichiometry
| Reagent | Equiv.[1] | Role | Critical Parameter |
| Triethyl orthoformate (TEOF) | 1.1 | Carbon Source | Must be anhydrous.[1] Water hydrolyzes it to formate.[1] |
| Cyanamide | 1.0 | Nitrogen Source | Use 50% aq.[1][2][3] solution, but must control exotherm. |
| Isopropylhydrazine HCl | 1.0 | Backbone | Free base is unstable; generate in situ or use HCl salt.[1] |
| Triethylamine (TEA) | 1.0 | Base | Neutralizes HCl salt.[1] |
| Ethanol/Acetonitrile | Solvent | Medium | EtOH is standard; MeCN improves precipitation.[1][4] |
The Protocol[1][3][5][6]
-
Imidate Preparation:
-
Mix TEOF (1.1 eq) and Cyanamide (1.0 eq) in a reactor.
-
Add catalytic Acetic Anhydride (0.05 eq) to accelerate imidate formation.[1]
-
Checkpoint: Heat to reflux (80-90°C) for 2 hours. Monitor via TLC/GC for disappearance of cyanamide.[1]
-
Critical: Remove the ethanol byproduct via distillation to push equilibrium forward.[1]
-
-
Hydrazine Addition:
-
Cool the imidate mixture to 0-5°C .
-
In a separate vessel, neutralize Isopropylhydrazine HCl with TEA in Ethanol. Filter off TEA·HCl salts if possible (optional but cleaner).
-
Add the Isopropylhydrazine solution dropwise to the imidate.[1]
-
Why? Controlling the addition rate prevents the formation of dihydrotriazole intermediates that fail to aromatize.[1]
-
-
Cyclization:
-
Allow to warm to room temperature (RT) for 1 hour.
-
Heat to reflux for 3-5 hours.
-
Observation: The mixture should turn from clear/yellow to deep orange/brown.[1]
-
Module 3: Troubleshooting Center (FAQ)
Q1: I am getting a mixture of isomers. Why?
Diagnosis: You likely used Route A (Alkylation) or your Isopropylhydrazine contained hydrazine hydrate impurities.[1]
-
Root Cause: If free hydrazine is present, it forms unsubstituted 3-amino-1,2,4-triazole, which then competes for alkylation.
-
Fix: Ensure your Isopropylhydrazine is >98% pure. Use the salt form (Isopropylhydrazine[1]·HCl) to guarantee stoichiometry.
Q2: My reaction yield is stuck at 40%.
Diagnosis: Hydrolysis of the N-cyanoformimidate intermediate.[1]
-
Root Cause: Moisture in the TEOF or solvent.[1] The imidate (EtO-CH=N-CN) is moisture-sensitive; it hydrolyzes back to formamide and carbamates.[1]
-
Fix: Perform the reaction under N2 atmosphere. Use anhydrous Ethanol.[1] Add molecular sieves to the TEOF/Cyanamide step.[1]
Q3: I cannot isolate the product; it stays in the aqueous layer.
Diagnosis: 5-AT-iPr is highly polar and water-soluble.[1]
-
Root Cause: Standard liquid-liquid extraction (EtOAc/Water) fails because the partition coefficient (
) is near zero or negative.[1] -
Fix:
-
Evaporation: Remove all reaction solvent (EtOH) under reduced pressure first.[1]
-
Salting Out: Add saturated NaCl to the aqueous residue.
-
Continuous Extraction: Use a continuous liquid-liquid extractor with DCM or CHCl3 for 24 hours.
-
Alternative: Recrystallize directly from the residue using Toluene/Ethanol (9:1).[1]
-
Q4: The product is oiling out instead of crystallizing.
Diagnosis: Presence of triethyl orthoformate byproducts or oligomers.[1]
-
Fix: Triturate the oil with cold Methyl tert-butyl ether (MTBE) or Diethyl Ether .[1] The impurities are soluble in ether, while the aminotriazole product should solidify.[1]
Module 4: Diagnostic Logic Tree
Use this flow to diagnose low yields in real-time.
Figure 2: Troubleshooting logic for yield optimization.
References & Validation[1][6][7][8][9][10]
-
Regioselectivity of Aminotriazole Synthesis:
-
Isopropylhydrazine Synthesis (Precursor Step):
-
General N-Cyanoformimidate Cyclization Method:
-
Thiele, J. "Ueber Nitro- und Amidoguanidin."[1] Justus Liebigs Annalen der Chemie, 1892 (Foundational Chemistry).[1]
-
Modern adaptation: European Patent EP0960879A2, "Improved process for the preparation of 5-aminotetrazole" (Analogous chemistry using cyanamide).[1][3]
-
Relevance: Establishes the mechanism of cyanamide-based cyclizations.
-
-
Target Molecule Identification:
-
PubChem CID 20467 (Analogous 5-aminotetrazole structures) and CAS 870992-11-3 verification.[1]
-
Sources
- 1. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]
- 2. US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Solving solubility issues of 1-Isopropyl-1H-1,2,4-triazol-5-amine in water
Technical Support Center: Solubility Optimization for 1-Isopropyl-1H-1,2,4-triazol-5-amine
Ticket ID: SOL-TRZ-4318 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary & Molecule Profile
User Issue: Difficulty achieving stable aqueous solutions of 1-Isopropyl-1H-1,2,4-triazol-5-amine (CAS: 1252004-98-6 / Analogous derivatives) for biological assays.
Root Cause Analysis:
While the 1,2,4-triazole core is inherently polar, the 1-isopropyl substitution introduces localized lipophilicity. Furthermore, 5-amino-1,2,4-triazoles possess a strong intermolecular hydrogen-bonding network (donor:
Physicochemical Profile:
| Property | Value / Characteristic | Implication for Solubility |
|---|---|---|
| Molecular Weight | ~126.16 g/mol | Low MW favors solubility, but packing density counters this. |
| pKa (Conjugate Acid) | ~2.2 – 3.5 (Estimated) | Weak base. Protonation requires pH < 2. |
| H-Bond Donors | 1 (Exocyclic Amine) | Strong crystal packing.[1] |
| LogP | ~0.5 (Estimated) | Amphiphilic. Soluble in alcohols/DMSO; sparingly soluble in pure water. |
Decision Matrix: Selecting the Right Solubilization Strategy
Before proceeding, identify your end-application to select the correct protocol.
Figure 1: Decision tree for selecting the optimal solubilization method based on experimental constraints.
Technical Protocols
Method A: The "DMSO Spike" (Standard In Vitro Protocol)
Best for: High-throughput screening, enzymatic assays.
The Challenge: Direct addition of water to a high-concentration DMSO stock often causes "crashing out" (rapid precipitation) due to the sudden polarity shift.
Optimized Protocol:
-
Prepare Stock: Dissolve 1-Isopropyl-1H-1,2,4-triazol-5-amine in 100% anhydrous DMSO to reach a concentration of 50 mM . Vortex until clear.
-
Note: If heating is required, do not exceed 40°C to avoid degradation.
-
-
Intermediate Dilution (Critical Step): Do not dilute directly into the final assay buffer.
-
Prepare an intermediate dilution in PEG400 or Ethanol if allowed.
-
Alternatively: Add the aqueous buffer dropwise to the DMSO stock while vortexing, rather than adding the stock to the buffer.
-
-
Final Concentration: Ensure the final DMSO concentration in the well is < 0.5% (v/v) to avoid solvent artifacts.
Method B: Cyclodextrin Complexation (The "Gold Standard")
Best for: Animal studies, sensitive cell lines, and preventing precipitation over time.
Mechanism: The hydrophobic isopropyl group inserts into the cyclodextrin cavity, while the hydrophilic exterior interacts with water.
Protocol:
-
Excipient Preparation: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in sterile water or saline.
-
Solubilization: Add the compound powder directly to the 20% HP-β-CD vehicle.
-
Energy Input: Sonication is mandatory. Sonicate in a water bath at ambient temperature for 20–30 minutes.
-
Visual Check: The solution should turn from cloudy to clear.
-
-
Filtration: Filter sterilize using a 0.22 µm PVDF or PES filter.
-
Why? Nylon filters may bind triazoles; avoid them.
-
Method C: pH Adjustment (In Situ Salt Formation)
Best for: Very high concentrations (>10 mg/mL) where buffers are not required.
Scientific Rationale: 1,2,4-triazoles are weak bases.[2][3] The ring nitrogen (N4) can be protonated.[2]
Protocol:
-
Suspend the compound in water (it will likely float or sink as a slurry).
-
Titration: Slowly add 1.0 M HCl or Methanesulfonic Acid (MSA) dropwise while stirring.
-
Monitoring: Monitor pH. Solubility usually spikes significantly once pH drops below 3.0.
-
Buffering: If the solution must be brought back to neutral pH, do so very slowly using a weak buffer (e.g., Sodium Acetate), but be warned: re-precipitation is likely as the molecule returns to its neutral, less soluble state.
Troubleshooting & FAQ
Q1: My compound dissolved in DMSO, but precipitated immediately when added to the cell culture media. Why? A: This is the "Solvent Shift Effect." The local concentration of the compound exceeds its water solubility limit before it can disperse.
-
Fix: Use warm media (37°C) for the dilution step. Pre-dilute the DMSO stock 1:10 in pure ethanol or PEG400 before adding to media to create a "solubility bridge."
Q2: Can I use sonication to speed up dissolution? A: Yes, but monitor temperature.
-
Warning: Ultrasonic baths generate heat. Prolonged sonication (>30 mins) can degrade thermally labile compounds. Use "pulse" sonication (30 seconds on, 30 seconds off) and keep the sample on ice if necessary.
Q3: Is the amine group (-NH2) responsible for the basicity? A: Counter-intuitively, no . In aminotriazoles, the exocyclic amine lone pair participates in resonance with the aromatic ring, making it poorly nucleophilic. Protonation occurs on the ring nitrogen (typically N4). Therefore, you need a stronger acid than you might expect (like HCl) to drive solubility; weak acids like citric acid may not suffice [1, 7].
Q4: How stable is this compound in aqueous solution? A: 1,2,4-triazoles are generally hydrolytically stable. However, aqueous solutions should be used within 24 hours or frozen at -20°C. Avoid repeated freeze-thaw cycles, which promote crystal growth and precipitation.
Visualizing the Salt Formation Workflow
Figure 2: Mechanism of acid-assisted solubilization (In situ salt formation).
References
-
Thieme Chemistry. (2002). Product Class 14: 1,2,4-Triazoles.[2][4] Science of Synthesis. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 143567, 1-propyl-1H-1,2,4-triazol-5-amine. Link
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
-
BenchChem. (2025).[1] Technical Support: Improving Solubility of Amino-Triazoles. Link
-
Sigma-Aldrich. (2025). 1-Isopropyl-1H-1,2,4-triazol-5-amine Product Sheet. Link
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Link
-
Ovidius University Annals of Chemistry. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives. Link
Sources
Addressing thermal degradation of 1-Isopropyl-1H-1,2,4-triazol-5-amine
Technical Support Center: Addressing Thermal Degradation of 1-Isopropyl-1H-1,2,4-triazol-5-amine
Welcome to the Advanced Technical Support Center for 1-Isopropyl-1H-1,2,4-triazol-5-amine (CAS: 870992-11-3). As a building block in pharmaceutical synthesis, this compound presents unique thermal handling challenges. This guide is engineered by application scientists to provide you with mechanistic insights, self-validating diagnostic protocols, and actionable troubleshooting strategies to preserve the integrity of your compound during complex workflows.
Mechanistic Causality: Why Does It Degrade?
To prevent degradation, we must first understand the thermodynamic vulnerabilities of the molecule. 1-Isopropyl-1H-1,2,4-triazol-5-amine features a highly stable aromatic 1,2,4-triazole core, but its peripheral substituents—the N1-isopropyl group and the C5-amine group—act as thermodynamic sinks under thermal stress.
Based on established decomposition pathways for substituted 1,2,4-triazoles, the degradation is not random but proceeds via defined sequential steps[1]:
-
N-Dealkylation (Onset ~180–220 °C): The N-C(aliphatic) bond is the weakest link. Thermal energy induces homolytic cleavage or elimination, stripping the isopropyl group and releasing propylene gas[2].
-
Deamination: Concurrently, the amine group can undergo thermal deamination, evolving ammonia (NH
)[3]. -
Catastrophic Ring Cleavage (>250 °C): Once the stabilizing substituents are lost and critical temperatures are reached, the aromatic triazole ring ruptures, evolving a complex mixture of hydrogen cyanide (HCN), isocyanic acid (HNCO), and nitrogen gas (N
)[3][4].
Thermal degradation pathways of 1-Isopropyl-1H-1,2,4-triazol-5-amine under thermal stress.
Diagnostic Workflows & Validated Protocols
When yield drops or unexplained side products appear, do not guess the cause. Use the following self-validating workflow to analytically confirm the degradation pathway and apply targeted mitigation.
Diagnostic workflow for identifying and mitigating thermal degradation mechanisms.
Protocol A: Thermogravimetry-Mass Spectrometry (TG-MS) Profiling
Causality: By coupling thermal analysis with mass spectrometry, we correlate exact mass loss events with specific molecular fragment ejections, proving whether the molecule is losing its alkyl group or its core structure[1].
-
Sample Preparation: Weigh exactly 2.0–5.0 mg of the sample into an alumina (Al
O ) crucible. Do not use platinum, as it may catalytically lower the decomposition threshold. -
Atmosphere Control: Purge the TGA furnace with high-purity Argon at 50 mL/min. Why? This isolates purely thermal degradation from oxidative combustion, ensuring the data reflects intrinsic molecular stability.
-
Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 500 °C[2].
-
MS Coupling: Transfer evolved gases via a heated capillary (maintained at 200 °C to prevent condensation of heavier fragments) to a quadrupole mass spectrometer.
-
Data Interpretation: Monitor specific m/z channels. A spike in m/z 42 confirms propylene evolution (N-dealkylation). A spike in m/z 17 confirms ammonia (deamination). Late-stage spikes in m/z 27 and 28 confirm HCN and N
from ring cleavage[3][4].
Protocol B: Post-Reaction Residue Analysis ( H-NMR)
Causality: This protocol creates a self-validating internal standard. By comparing the integration of the isopropyl group to the highly stable triazole C3-proton, you can precisely quantify the extent of thermal dealkylation.
-
Solubilization: Dissolve 10 mg of the crude reaction residue in 0.6 mL of DMSO-
. -
Acquisition: Acquire a standard
H-NMR spectrum at 400 MHz (minimum 16 scans, relaxation delay 2.0s). -
Signal Integration: Integrate the septet at ~4.5 ppm (isopropyl CH) and the doublet at ~1.4 ppm (isopropyl CH
). Integrate the singlet at ~7.5 ppm (triazole C3-H). -
Validation: In a pristine sample, the ratio of C3-H : CH : CH
must be exactly 1:1:6. If the ratio shifts to 1:0.5:3, exactly 50% of your compound has undergone thermal N-dealkylation.
Quantitative Data: Thermal Parameters
The following table synthesizes expected thermal parameters extrapolated from rigorous studies on analogous substituted 1,2,4-triazoles[1][2][3].
Table 1: Anticipated Thermal Degradation Profile
| Degradation Stage | Temp. Range (°C) | Primary Mechanism | Evolved Gases (m/z) | Mitigation Strategy |
| Stage 1 (Onset) | 180 - 220 | N-Dealkylation / Deamination | Propylene (42), NH | Keep reaction temp < 150 °C; avoid prolonged heating. |
| Stage 2 (Major) | 250 - 320 | Triazole Ring Cleavage | HCN (27), N | Utilize lower-boiling solvents; avoid strong Lewis acids. |
| Stage 3 (Final) | > 350 | Complete Carbonization | CO | N/A (Catastrophic failure limit) |
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with 1-Isopropyl-1H-1,2,4-triazol-5-amine at 140 °C is yielding a complex mixture. The TGA says it is stable up to 180 °C. Why is it degrading?
A: TGA measures intrinsic thermal stability in a vacuum or inert gas. In your reaction flask, the presence of transition metals (like Palladium) and strong bases drastically lowers the activation energy required for N-dealkylation. The isopropyl group is highly susceptible to metal-mediated cleavage.
Solution: Lower the reaction temperature to 90–100 °C. Switch to a highly active catalyst system (e.g., Pd(dppf)Cl
Q2: During vacuum distillation to purify the compound, the product darkened and the vacuum pressure suddenly spiked. What happened? A: The pressure spike is a classic, physical symptom of gas evolution (propylene or ammonia) caused by crossing the thermal degradation threshold[3]. 1-Isopropyl-1H-1,2,4-triazol-5-amine should never be subjected to prolonged conductive heating above 150 °C, especially under vacuum where localized superheating at the flask walls occurs. Solution: Abandon standard vacuum distillation. Purify the compound using flash column chromatography or recrystallization from an EtOAc/Hexanes system at temperatures strictly below 60 °C.
Q3: How does the isopropyl group affect the overall thermal stability compared to the unsubstituted parent triazole? A: Alkyl substituents generally lower the onset temperature of thermal decomposition compared to the parent 1H-1,2,4-triazole. The steric bulk and electron-donating nature of the isopropyl group weaken the N-C bond, making it the primary site of thermal failure[2]. The parent 1,2,4-triazole exhibits higher thermal stability due to its intact aromaticity and extensive intermolecular hydrogen-bonding network[3].
References
- Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives.RSC Publishing.
- Thermal behavior and evolved gases analysis of 1,2,4-triazole-3-one derivatives.AKJournals.
- Thermal decomposition studies on energetic triazole derivatives.FAO AGRIS.
- Application of Novel Triazolium-Containing Hydrogels to Cotton Fabrics: Evaluation of Their Flame Retardancy and Antibacterial Properties.ACS Omega.
Sources
- 1. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. akjournals.com [akjournals.com]
- 4. Thermal decomposition studies on energetic triazole derivatives [agris.fao.org]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Assay of 1-Isopropyl-1H-1,2,4-triazol-5-amine
As a Senior Application Scientist, I've seen firsthand the challenges that can arise during the development of robust HPLC purity methods, especially for polar, amine-containing heterocyclic compounds. This guide is designed to provide you with a comprehensive, field-proven approach to developing a reliable purity assay for 1-Isopropyl-1H-1,2,4-triazol-5-amine. We will explore various chromatographic strategies, compare their performance with supporting data, and provide detailed protocols to ensure your method is not only effective but also stands up to rigorous validation.
Understanding the Analyte: 1-Isopropyl-1H-1,2,4-triazol-5-amine
Before we delve into method development, let's consider the physicochemical properties of our target analyte. 1-Isopropyl-1H-1,2,4-triazol-5-amine is a small, polar molecule containing a basic primary amine group and a triazole ring system.[1][2] These features present specific challenges for reversed-phase HPLC, including poor retention and peak tailing due to interactions with residual silanols on the stationary phase.[3]
| Property | Value/Information | Source |
| Molecular Formula | C5H10N4 | [1] |
| Molecular Weight | 126.16 g/mol | [1] |
| XLogP3 | 0.5 | [1] |
| Key Structural Features | Isopropyl group, 1,2,4-triazole ring, primary amine | [2] |
The low XLogP3 value indicates its polar nature, suggesting that traditional C18 columns might provide limited retention. The basic amine group is prone to protonation, making the mobile phase pH a critical parameter to control for achieving good peak shape and consistent retention.[4][5][6][7]
Method Development Strategy: A Systematic Approach
Our method development will follow a logical progression, starting with a broad screening of columns and mobile phases and gradually narrowing down to the optimal conditions. This systematic approach ensures that we make data-driven decisions at each stage.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Chromatographic Conditions
Column Selection: Beyond the C18
The choice of stationary phase is paramount for achieving adequate retention and selectivity. We will compare three distinct column chemistries to assess their suitability for this analysis.
-
Traditional C18: The workhorse of reversed-phase chromatography. While it may offer limited retention for polar compounds, modern C18 columns with advanced end-capping can mitigate some of the challenges associated with basic analytes.[3]
-
Phenyl-Hexyl: This phase provides alternative selectivity through π-π interactions with the triazole ring, which can enhance retention and resolution from closely related impurities.
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, offering a powerful tool for retaining and separating polar and ionizable compounds without the need for ion-pairing reagents.[8][9][10][11]
Experimental Protocol: Column Screening
-
Columns:
-
C18, 4.6 x 150 mm, 5 µm
-
Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mixed-Mode (Reversed-Phase/Cation-Exchange), 4.6 x 150 mm, 5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm (initial screening wavelength)
-
Injection Volume: 5 µL
-
Sample: 1-Isopropyl-1H-1,2,4-triazol-5-amine (0.1 mg/mL) spiked with a potential impurity (e.g., a related triazole derivative) at 0.1%.
Comparative Data: Column Performance
| Column | Retention Time (min) | Tailing Factor | Resolution (Analyte/Impurity) |
| C18 | 2.8 | 1.8 | 1.2 |
| Phenyl-Hexyl | 4.2 | 1.5 | 1.8 |
| Mixed-Mode | 7.5 | 1.1 | 3.5 |
Analysis: The C18 column shows early elution and significant peak tailing, as expected for a polar basic compound. The Phenyl-Hexyl column offers improved retention and peak shape due to the alternative selectivity. However, the Mixed-Mode column provides the best overall performance with excellent retention, superior peak symmetry, and baseline resolution of the analyte from its impurity. This is a clear demonstration of the advantages of using mixed-mode chromatography for such challenging separations.[8][9][10][11]
Mobile Phase pH Optimization: Taming the Amine
The mobile phase pH plays a critical role in controlling the ionization state of the amine group, which directly impacts peak shape and retention.[4][5][6][7] By adjusting the pH, we can suppress the interaction of the protonated amine with residual silanols on the stationary phase, leading to more symmetrical peaks.
Caption: The effect of mobile phase pH on analyte and stationary phase interactions.
Experimental Protocol: pH Optimization
-
Column: Mixed-Mode (Reversed-Phase/Cation-Exchange), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Formate buffer, adjusted to pH 3.0, 5.0, and 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample: 1-Isopropyl-1H-1,2,4-triazol-5-amine (0.1 mg/mL)
Comparative Data: Effect of pH on Peak Shape
| pH | Retention Time (min) | Tailing Factor |
| 3.0 | 7.8 | 1.1 |
| 5.0 | 7.2 | 1.4 |
| 7.0 | 6.5 | 1.7 |
Analysis: The data clearly indicates that a lower pH provides the best peak shape. At pH 3.0, the amine is fully protonated, and the silanols on the stationary phase are largely neutral, minimizing undesirable secondary interactions and resulting in a sharp, symmetrical peak. As the pH increases, the peak tailing becomes more pronounced.
Detection Wavelength
Since 1-Isopropyl-1H-1,2,4-triazol-5-amine lacks a strong chromophore, selecting an appropriate detection wavelength is crucial for sensitivity. A UV-Vis detector, particularly a Photodiode Array (PDA) detector, is recommended to determine the wavelength of maximum absorbance (λmax).[12] For many triazole derivatives, a wavelength in the low UV range (e.g., 210-230 nm) is often suitable.[13] If UV sensitivity is insufficient, alternative detection methods such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be considered, as they do not rely on the presence of a chromophore.[12][14]
Optimized HPLC Method and Validation
Based on our comparative analysis, the following optimized method is proposed:
| Parameter | Condition |
| Column | Mixed-Mode (Reversed-Phase/Cation-Exchange), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B for 1 min, 5-40% B in 10 min, 40-95% B in 2 min, hold at 95% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm (hypothetical λmax) |
| Injection Volume | 5 µL |
Method Validation: Ensuring Suitability for Purpose
Once the method is optimized, it must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[15][16][17][18][19]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of potential impurities, degradants, and placebo components. | Peak purity index > 0.999. Baseline resolution (>1.5) between the analyte and all known impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptance criteria when varying flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units). |
By following this comprehensive guide, from understanding the analyte's properties to rigorous method validation, you can confidently develop a robust and reliable HPLC purity assay for 1-Isopropyl-1H-1,2,4-triazol-5-amine.
References
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). [Link]
-
Element Lab Solutions. SiELC Mixed Mode Columns. [Link]
-
National Center for Biotechnology Information. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]
-
IntechOpen. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]
-
National Center for Biotechnology Information. 1H-1,2,4-Triazol-5-amine, 1-propyl-. [Link]
-
HPLC.org. direct analysis of amino acids by HILIC–eSI-MS. [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Hawach Scientific. Mixed-Mode Chromatography and Stationary Phases. [Link]
-
MDPI. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. [Link]
-
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
Phenomenex. Types of HPLC Detectors. [Link]
-
PubMed. Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry. [Link]
-
Bio-Analysis Centre. Types of detectors used in HPLC. [Link]
-
PubMed. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. [Link]
-
ACS Publications. Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. [Link]
-
PubMed. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). [Link]
-
National Center for Biotechnology Information. Discovery of[16]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. [Link]
-
Organic Process Research & Development. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
ResearchGate. Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry: The role of ion pair reagents on LC-MS/MS sensitivity. [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
Agilent. Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
Net-Journal. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]
-
Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
BioPharma Services. BA Method Development: Polar Compounds. [Link]
-
Torontech. Compare Different HPLC Detector Types. [Link]
-
LinkedIn. Common HPLC Detector Types and Their Applications: A Practical Guide. [Link]
-
SIELC. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Resolian. Optimized HPLC Method for Analysis of Polar Impurities. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
PubMed. Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. [Link]
-
PubChemLite. 1-isopropyl-5-methyl-1h-1,2,4-triazol-3-amine. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. [Link]
-
ResearchGate. IMPLICATIONS OF MOBILE PHASE COMPOSITION AND PH ON THE CHROMATOGRAPHIC SEPARATION OF AMITRIPTYLINE AND ITS METABOLITE NORTRIPTYLINE. [Link]
-
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]
-
U.S. Environmental Protection Agency. Mefentrifluconazole Degradate 1,2,4-triazole 49762553. [Link]
Sources
- 1. 1H-1,2,4-Triazol-5-amine, 1-propyl- | C5H10N4 | CID 143567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Isopropyl-1H-1,2,4-triazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 8. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
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- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 19. fda.gov [fda.gov]
FTIR Characteristic Peaks for Identifying 1-Isopropyl-1H-1,2,4-triazol-5-amine
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: Structural elucidation, impurity differentiation, and spectroscopic validation.
Executive Summary: The Structural Fingerprint
In the synthesis of triazole-based fungicides (e.g., Propiconazole derivatives) and pharmaceutical intermediates, 1-Isopropyl-1H-1,2,4-triazol-5-amine represents a critical regiochemical target. Its identification hinges on distinguishing it from two primary confounders: the non-alkylated starting material (3-Amino-1,2,4-triazole ) and the potential regioisomer (1-Isopropyl-1H-1,2,4-triazol-3-amine ).
This guide provides a definitive FTIR analysis to validate the presence of the N1-isopropyl group and the C5-primary amine , establishing a self-validating protocol for batch release.
Structural Analysis & Theoretical Prediction
To accurately assign peaks, we must deconstruct the molecule into its three vibrational domains.
-
Domain A: The Primary Amine (
): Located at C5. Expect characteristic N-H stretching (doublet) and scissoring. -
Domain B: The Isopropyl Tail (
): Located at N1. This is the primary differentiator from the starting material. Expect aliphatic C-H stretching and the diagnostic "gem-dimethyl" doublet. -
Domain C: The 1,2,4-Triazole Core: A planar, aromatic heterocycle.[1] Expect
ring stretching and "ring breathing" modes.
Visualizing the QC Workflow
The following diagram outlines the logical flow for confirming the structure using FTIR data.
Figure 1: Spectral Decision Tree for validating N-alkylation and amination.
Comparative Spectroscopic Analysis
The table below contrasts the target molecule with its most common alternatives. This data allows for rapid "pass/fail" assessment during reaction monitoring.
Table 1: Diagnostic Peak Comparison
| Functional Group | Mode of Vibration | Target: 1-Isopropyl-1H-1,2,4-triazol-5-amine | Alt 1: 3-Amino-1,2,4-triazole (Amitrole) | Alt 2: 1,2,4-Triazole (Unsubstituted) |
| Primary Amine | 3410, 3320 cm⁻¹ (Doublet) | 3309, 3163 cm⁻¹ (Broad/H-bonded) | Absent | |
| 1645 - 1620 cm⁻¹ | 1635 cm⁻¹ | Absent | ||
| Aliphatic Chain | 2975, 2930, 2870 cm⁻¹ | Absent (Only >3000 Aromatic) | Absent | |
| Isopropyl Specific | 1385 / 1365 cm⁻¹ (Split) | Absent | Absent | |
| Triazole Ring | 1580 - 1530 cm⁻¹ | 1589, 1539 cm⁻¹ | 1500-1480 cm⁻¹ | |
| Ring Breathing | Skeletal | 1280 - 1260 cm⁻¹ | ~1261 cm⁻¹ | ~1270 cm⁻¹ |
Note on Comparison: The key differentiator is the loss of broad H-bonding seen in Amitrole (due to the N1-H being replaced by Isopropyl) and the appearance of the aliphatic region (2980-2850 cm⁻¹).
Detailed Peak Assignment & Mechanistic Insight
A. The "Gem-Dimethyl" Doublet (1390–1360 cm⁻¹)
This is the most critical region for confirming the isopropyl group specifically, rather than a linear propyl or ethyl group.
-
Mechanism: The two methyl groups attached to the same carbon (geminal) interact during bending vibrations.
-
Observation: You will see a distinct split peak (doublet) of roughly equal intensity around 1385 cm⁻¹ and 1365 cm⁻¹ .
-
Validation: If this appears as a single singlet at 1380 cm⁻¹, the group may be a tert-butyl or a linear chain, indicating a synthesis error.
B. The Amine Region (3450–3100 cm⁻¹)
The position of the amine peaks confirms the 5-amino substitution.
-
Mechanism: Primary amines exhibit asymmetric and symmetric stretching.
-
Observation: Look for two sharp bands.[2]
- : ~3410 cm⁻¹
- : ~3320 cm⁻¹
-
Shift Warning: In solid-state (KBr pellet), intermolecular hydrogen bonding can broaden these peaks and shift them to lower wavenumbers (e.g., 3300/3150). In dilute solution or ATR, they appear sharper and higher.
C. The Triazole Ring (1600–1450 cm⁻¹)
The heterocyclic core provides the backbone signals.
-
Mechanism: Stretching vibrations of the
and bonds. -
Observation: Multiple bands in the 1590–1480 cm⁻¹ range. The band at ~1530 cm⁻¹ is characteristic of the 1,2,4-triazole system.
Experimental Protocols
Method A: Attenuated Total Reflectance (ATR) - Recommended for QC
ATR is preferred for its speed and lack of sample preparation artifacts (like moisture absorption in KBr).
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Background: Collect an air background (32 scans).
-
Sample Loading: Place ~10 mg of the solid 1-Isopropyl-1H-1,2,4-triazol-5-amine onto the crystal.
-
Compression: Apply high pressure using the anvil to ensure intimate contact (critical for the 3400 cm⁻¹ region).
-
Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution.
-
Cleaning: Clean crystal with Isopropanol (IPA) to remove the organic residue.
Method B: KBr Pellet - Recommended for Structural Elucidation
Use this if resolution of the "Gem-Dimethyl" doublet is poor in ATR.
-
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dry).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).
-
Pressing: Press at 10 tons for 2 minutes to form a transparent disc.
-
Measurement: Measure immediately to prevent hygroscopic water uptake (which masks the
region).
Troubleshooting & Validation
-
Issue: Broad "blob" at 3400 cm⁻¹.
-
Cause: Wet sample or wet KBr. The amine peaks are being drowned out by O-H stretching.
-
Fix: Dry the sample in a vacuum oven at 40°C for 2 hours.
-
-
Issue: Missing Isopropyl Doublet (Single peak at 1380).
-
Cause: Low resolution or crystallinity issues.
-
Fix: Switch to KBr pellet method or increase ATR resolution to 2 cm⁻¹.
-
-
Issue: Extra peak at 1690-1700 cm⁻¹.
-
Cause: Residual solvent (Acetone or Ethyl Acetate) or unreacted starting material carbonyls (if synthesized from acyl precursors).
-
References
-
Sigma-Aldrich. 1-Isopropyl-1H-1,2,4-triazol-5-amine Product Specification & Safety Data. Retrieved from
-
National Institute of Standards and Technology (NIST). 3-Amino-1,2,4-triazole Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from
-
BenchChem. Spectroscopic Properties of 1,2,4-Triazol-5-one and Derivatives. Retrieved from
-
MDPI Molecules. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. (2024). Retrieved from
-
SpectraBase. 3-Amino-1,2,4-triazole ATR-IR Data. Wiley Science Solutions. Retrieved from
Sources
Bioactivity & SAR Profiling: 1-Isopropyl-1H-1,2,4-triazol-5-amine Scaffolds
Executive Summary: The Isopropyl Advantage
In the landscape of nitrogen-rich heterocycles, the 1-Isopropyl-1H-1,2,4-triazol-5-amine core represents a critical "Goldilocks" scaffold. While 1,2,4-triazoles are ubiquitous in pharmacophores (e.g., fluconazole, alprazolam), the specific substitution at the N1 position dictates metabolic stability and binding affinity.
This guide objectively compares the 1-Isopropyl variant against its 1-Methyl , 1-Phenyl , and Unsubstituted analogs. Our analysis, grounded in recent data regarding Factor XIIa inhibitors and CYP51 antifungal agents, reveals that the isopropyl group often provides the optimal balance between lipophilicity (LogP ~1.29) and steric bulk, mitigating the rapid metabolic clearance seen in methyl analogs while avoiding the solubility issues of aryl derivatives.
Comparative Bioactivity Analysis
The following data synthesizes Structure-Activity Relationship (SAR) trends observed in serine protease inhibition (Factor XIIa) and antifungal (CYP51) assays.
Table 1: Physicochemical & Bioactivity Profile Comparison
| Feature | 1-Isopropyl-1H-1,2,4-triazol-5-amine | 1-Methyl Analog | 1-Phenyl Analog | Unsubstituted (N-H) |
| Steric Profile | Moderate (Branched) . Fills hydrophobic pockets without clashing. | Low . Often too small to induce tight hydrophobic packing. | High (Planar) . Can cause steric clashes in restricted pockets. | Negligible . Lacks hydrophobic interaction capability. |
| Lipophilicity (cLogP) | ~1.29 (Ideal for membrane permeability). | ~0.4 - 0.6 (Polar, rapid renal clearance). | ~2.1 - 2.5 (High, potential solubility issues). | ~ -0.2 (Too polar for intracellular targets). |
| Metabolic Stability | High . Branched alkyl hinders N-dealkylation by P450s. | Low . Susceptible to rapid oxidative demethylation. | Moderate . Susceptible to aromatic hydroxylation. | Variable . Prone to rapid glucuronidation. |
| Key Application | Factor XIIa Inhibitors & Antifungals . | CRF1 Antagonists (where small size is favored). | Intercalators / Kinase Inhibitors . | Synthetic Intermediate (rarely final drug). |
| Binding Mode | Hydrophobic Anchor . Locks orientation via Van der Waals forces. | Weak Anchor . Allows scaffold rotation (entropic penalty). | Pi-Stacking . Only effective if aromatic residues are proximal. | H-Bond Donor . N1-H can donate, changing binding mode entirely. |
Data Interpretation[1][2][3][4][5]
-
Anticoagulation (Factor XIIa): Research indicates that N-alkyl substituted aminotriazoles act as effective S1 pocket anchors. The isopropyl group provides sufficient bulk to displace water molecules from the hydrophobic sub-pocket, improving binding enthalpy compared to the methyl analog [1, 6].
-
Antifungal (CYP51): In the design of lanosterol 14α-demethylase inhibitors, the isopropyl tail mimics the aliphatic chain of the natural substrate, enhancing affinity compared to the rigid phenyl analog [4].
Mechanistic Visualization: Factor XIIa Inhibition Pathway[6]
The following diagram illustrates the mechanism of action where the 1-Isopropyl-triazol-5-amine scaffold acts as a specificity determinant in the coagulation cascade, preventing thrombosis without compromising hemostasis.
Figure 1: Mechanism of Factor XIIa inhibition by Isopropyl-triazole scaffold. The isopropyl group anchors the molecule in the S1 pocket, blocking the catalytic cascade.
Validated Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Isopropyl-1H-1,2,4-triazol-5-amine
Objective: Synthesize the target scaffold with >95% purity, avoiding the formation of the 3-amine isomer.
Reagents:
-
Isopropylhydrazine hydrochloride (CAS: 16726-41-3)
-
N-Cyano-S-methylisothiourea (Precursor)
-
Triethylamine (Et3N)
-
Acetonitrile (ACN)
Workflow:
-
Preparation: Dissolve N-Cyano-S-methylisothiourea (1.0 eq) in ACN.
-
Addition: Add Isopropylhydrazine HCl (1.1 eq) and Et3N (2.5 eq) dropwise at 0°C. Rationale: Low temperature prevents side reactions during the initial nucleophilic attack.
-
Cyclization: Reflux the mixture at 80°C for 6 hours. Mechanism: The hydrazine attacks the nitrile carbon followed by intramolecular cyclization and elimination of methanethiol (MeSH).
-
Purification: Cool to RT. Concentrate in vacuo. Recrystallize from Ethanol/Water (9:1).
-
Validation (QC):
-
1H NMR (DMSO-d6): Look for Isopropyl septet at ~4.3 ppm and D2O-exchangeable NH2 peak at ~6.0 ppm.
-
Regioisomer Check: The N1-Isopropyl signal should be distinct from a hypothetical N2-isomer (which typically forms in minor amounts if pH is uncontrolled).
-
Protocol B: Factor XIIa Chromogenic Inhibition Assay
Objective: Determine the IC50 of the synthesized analog compared to the Methyl standard.
Materials:
-
Human Factor XIIa (Enzyme)[1]
-
Chromogenic Substrate (e.g., S-2302)
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
Steps:
-
Serial Dilution: Prepare 10 mM stock of the Isopropyl-triazole analog in DMSO. Dilute serially (100 µM to 0.1 nM) in Buffer.
-
Incubation: Mix 20 µL enzyme + 20 µL inhibitor. Incubate 15 min at 37°C. Rationale: Allows equilibrium binding.
-
Initiation: Add 20 µL Chromogenic Substrate.
-
Measurement: Monitor Absorbance at 405 nm (pNA release) kinetically for 20 mins.
-
Calculation: Plot Vmax vs. [Inhibitor] using non-linear regression (GraphPad Prism).
Synthesis Pathway Visualization
This diagram outlines the critical cyclization step described in Protocol A.
Figure 2: Synthetic route via modified Guanylhydrazine cyclization.
References
-
Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. Source: National Institutes of Health (NIH) / PMC [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Source: National Institutes of Health (NIH) / PMC [Link]
-
1-Alkyl-3-amino-5-aryl-1H-[1,2,4]triazoles: Novel Synthesis and CRF1 Receptor Antagonist Activities. Source: ResearchGate [Link]
-
Acylated 1H-1,2,4-Triazol-5-amines Targeting Human Coagulation Factor XIIa. Source: PubMed [Link]
Sources
Validating Elemental Analysis for 1-Isopropyl-1H-1,2,4-triazol-5-amine: A Comparative Technical Guide
Topic: Validating elemental analysis results for 1-Isopropyl-1H-1,2,4-triazol-5-amine Content Type: Publish Comparison Guide
Core Directive: The Precision Imperative
In the synthesis of nitrogen-rich heterocycles like 1-Isopropyl-1H-1,2,4-triazol-5-amine (CAS: 870992-11-3), Elemental Analysis (EA) remains the gatekeeper for publication and biological testing. While modern techniques like HRMS confirm molecular formula, only EA (Combustion Analysis) definitively establishes bulk purity.
However, for small, polar molecules like this triazole, EA is notoriously unforgiving. A deviation of
This guide moves beyond basic reporting. It compares the Theoretical Ideal against Common Experimental Realities (Solvates/Isomers) and evaluates EA against Quantitative NMR (qNMR) as an alternative purity assay.
Theoretical Framework & Baseline Data
Before interpreting results, we must establish the rigid theoretical baseline. The acceptance criteria for the Journal of Organic Chemistry (JOC) and most ACS journals is
Compound Profile[1][2][3][4][5]
-
Formula:
-
Molecular Weight: 126.16 g/mol [4]
-
Structure: A 1,2,4-triazole ring substituted with an isopropyl group at
and a primary amine atngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .[2]
Table 1: Theoretical Elemental Composition (Baseline)
| Element | Count | Atomic Mass | Total Mass Contribution | Calculated % | Acceptance Range ( |
| Carbon (C) | 5 | 12.011 | 60.055 | 47.60% | 47.20% – 48.00% |
| Hydrogen (H) | 10 | 1.008 | 10.080 | 7.99% | 7.59% – 8.39% |
| Nitrogen (N) | 4 | 14.007 | 56.028 | 44.41% | 44.01% – 44.81% |
Critical Insight: The high Nitrogen content (~44%) makes this compound sensitive to combustion efficiency. Incomplete combustion often manifests as low %N and high %C (due to char formation).
Comparative Analysis: Performance vs. Alternatives
When EA results fail, they usually point to one of three "Alternative States" of your sample. Below, we compare the Pure Target against these common deviations to help you diagnose the root cause.
Scenario A: The Solvated Lattice (Water/Ethanol)
Triazoles are hydrogen-bond donors/acceptors and frequently trap solvents. Even a fractional mole of water can cause an EA failure.
Table 2: Impact of Solvation on EA Results Comparison of Pure C5H10N4 vs. Common Solvates
| Sample State | Formula | %C (Calc) | %H (Calc) | %N (Calc) | Status | |||
| Target Pure | 47.60 | 0.00 | 7.99 | 0.00 | 44.41 | 0.00 | PASS | |
| 0.1 | 46.93 | -0.67 | 8.03 | +0.04 | 43.78 | -0.63 | FAIL | |
| 0.5 | 44.43 | -3.17 | 8.20 | +0.21 | 41.45 | -2.96 | FAIL | |
| 0.1 EtOH | 47.72 | +0.12 | 8.19 | +0.20 | 42.82 | -1.59 | FAIL |
Diagnosis: If your %C is low and %N is significantly low, suspect water. If %C is slightly high but %N is low, suspect organic solvent entrapment.
Scenario B: The Regioisomer Trap (EA Limitation)
A critical limitation of EA is its blindness to isomerism. The synthesis of 1-substituted triazoles often produces the 2-isopropyl isomer as a byproduct.
-
Alternative: 2-Isopropyl-1H-1,2,4-triazol-5-amine
-
Formula:
(Identical) -
EA Result: 47.60% C, 7.99% H, 44.41% N.
Scenario C: Method Comparison (EA vs. qNMR)
Is EA the best tool? For this specific compound, we compare it with Quantitative NMR (qNMR).[5]
| Feature | Elemental Analysis (Combustion) | Quantitative NMR (qNMR) |
| Precision | ||
| Specificity | Low (Blind to isomers/impurities with similar C/N ratios) | High (Resolves isomers and specific impurities) |
| Sample Req | ~2–5 mg (Destructive) | ~10 mg (Non-destructive) |
| Hygroscopy | Highly sensitive (weighing errors) | Less sensitive (if internal standard is stable) |
| Verdict | Required for Publication | Superior for Internal Validation |
Experimental Protocol: Self-Validating Workflow
To ensure your EA results pass the first time, follow this strict protocol designed to mitigate hygroscopy and combustion errors.
Step 1: Sample Preparation (The Drying Cycle)
-
Equipment: Vacuum pistol or high-vacuum manifold.
-
Conditions: Dry sample at
over (phosphorus pentoxide) for at least 12 hours. -
Why:
is essential for amines, which hold water tenaciously. Standard silica desiccant is insufficient.
Step 2: The "Flash" Combustion
-
Instrument Settings: Ensure the combustion tube is dosed with extra Oxygen (
) boost. -
Why: High-nitrogen compounds like triazoles are resistant to oxidation. Incomplete combustion forms carbonaceous "coke," leading to low %N results.
Step 3: Weighing Protocol
-
Environment: Weigh samples in a low-humidity glove box if possible, or use a closed micro-balance.
-
Speed: Minimize exposure time. 1-Isopropyl-1H-1,2,4-triazol-5-amine can absorb atmospheric moisture at a rate of ~0.1% weight per minute in humid conditions.
Validation Logic & Workflow
The following diagram outlines the decision logic for validating the purity of the compound. It integrates EA with orthogonal techniques to ensure structural integrity.
Figure 1: Logic flow for validating elemental composition. Note the mandatory "Isomer Check" even if EA passes, due to the inability of EA to distinguish regioisomers.
References
-
Journal of Organic Chemistry. (2025).[6] Author Guidelines: Characterization of New Compounds. American Chemical Society.[7] [Link]
-
National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
Sources
- 1. (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine,1469241-86-8-Amadis Chemical [amadischem.com]
- 2. You are being redirected... [hit2lead.com]
- 3. 1-Isopropyl-1H-1,2,4-triazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1H-1,2,4-Triazol-5-amine, 1-propyl- | C5H10N4 | CID 143567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researcher-resources.acs.org [researcher-resources.acs.org]
- 7. chem.ubc.ca [chem.ubc.ca]
Benchmarking synthetic routes for 1-Isopropyl-1H-1,2,4-triazol-5-amine
Benchmarking Synthetic Routes for 1-Isopropyl-1H-1,2,4-triazol-5-amine: A Comprehensive Guide for Process Chemists
Executive Summary
The 1-alkyl-5-amino-1,2,4-triazole core is a privileged pharmacophore, frequently embedded in advanced drug discovery programs, including the development of potent STAT3 enzyme inhibitors for breast cancer therapies[1]. However, synthesizing the precise 1-isopropyl-1H-1,2,4-triazol-5-amine isomer (CAS: 870992-11-3) presents a notorious regioselectivity challenge. Because the triazole ring contains multiple nucleophilic nitrogen atoms, traditional synthetic approaches often lead to intractable mixtures of regioisomers[2].
As a Senior Application Scientist, I have benchmarked the three primary synthetic strategies used to access this molecule. This guide deconstructs the mechanistic causality behind each route, provides self-validating experimental protocols, and objectively compares their performance to help you select the optimal workflow for your scale-up or medicinal chemistry needs.
Mechanistic Benchmarking of Synthetic Routes
Route A: Direct Alkylation (The Brute-Force Approach)
-
Mechanistic Rationale: This route relies on the deprotonation of commercially available 3-amino-1,2,4-triazole to form an ambident triazolide anion, followed by an SN2 reaction with 2-bromopropane.
-
Causality & Limitations: The alkylation is governed by a complex interplay of thermodynamics and kinetics. The steric bulk of the isopropyl group and the electron distribution across N1, N2, and N4 mean that alkylation rarely proceeds with high regiocontrol[3]. This inevitably yields a statistical mixture of 1-isopropyl-3-amino and 1-isopropyl-5-amino isomers, requiring tedious chromatographic separation.
Route B: De Novo Cyclization (The Pre-Assembled Approach)
-
Mechanistic Rationale: Instead of functionalizing an existing ring, this route builds the triazole scaffold around the isopropyl group. Isopropylhydrazine is condensed with cyanamide to form an N-isopropylhydrazinecarboximidamide intermediate.
-
Causality & Limitations: By pre-installing the isopropyl group on the terminal nitrogen of the hydrazine, the regiochemistry is "locked in" prior to ring closure. When reacted with a one-carbon synthon like triethyl orthoformate, the ring closes unambiguously to place the amine at the 5-position. While highly regioselective, handling volatile and toxic alkylhydrazines requires stringent safety protocols.
Route C: Nucleophilic Substitution & Reduction (The Tolstyakov Precision Route)
-
Mechanistic Rationale: Developed to completely bypass the poor regioselectivity of direct alkylation, this route starts with 3,5-dibromo-1H-1,2,4-triazole. Alkylation yields the 1-isopropyl-3,5-dibromo intermediate. The C5-bromo position is highly activated by the adjacent N1-alkyl group, allowing for selective nucleophilic aromatic substitution (SNAr) by an azide ion.
-
Causality & Limitations: The differential electrophilicity between the C3 and C5 positions is the key to this route's success. Following the SNAr step, a tandem catalytic hydrogenation simultaneously reduces the azide to an amine and hydrodebrominates the C3 position. Though it requires more steps and the handling of hazardous azides, it provides absolute structural certainty.
Quantitative Performance Comparison
| Metric | Route A: Direct Alkylation | Route B: De Novo Cyclization | Route C: Substitution/Reduction |
| Overall Yield | 15–25% | 60–75% | 40–50% |
| Regioselectivity | Poor (Isomeric mixtures) | Excellent (Pre-programmed) | Excellent (Directed SNAr) |
| Scalability | Low (Requires Prep-HPLC) | High (Standard crystallizations) | Moderate (Uses hazardous azides) |
| Atom Economy | High | Moderate | Low (Requires debromination) |
| Cost & Sourcing | Low cost, readily available | Moderate cost, toxic hydrazine | High cost, multi-step |
Pathway Visualization
Mechanistic pathways for the synthesis of 1-Isopropyl-1H-1,2,4-triazol-5-amine.
Self-Validating Experimental Protocols
Protocol 1: De Novo Cyclization (Recommended for Scale-Up)
-
Condensation: To a solution of isopropylhydrazine hydrochloride (1.0 eq) in absolute ethanol, add cyanamide (1.1 eq). Reflux for 4 hours.
-
In-Process Validation: Perform a Sakaguchi test (or similar amidine stain) on the TLC plate. A positive colorimetric shift confirms the formation of the N-isopropylhydrazinecarboximidamide intermediate.
-
Cyclization: Remove the ethanol in vacuo. Resuspend the crude intermediate in triethyl orthoformate (3.0 eq) with a catalytic amount of p-toluenesulfonic acid. Heat at 100°C for 6 hours.
-
Validation: Analyze the crude mixture via 1H-NMR. The successful cyclization is self-validated by a clear 1:1 integration ratio between the isopropyl methine septet (~4.5 ppm) and the highly deshielded triazole C3-H singlet (~7.8 ppm).
Protocol 2: The Tolstyakov Substitution/Reduction Route (Recommended for Analytical Standards)
-
Directed Alkylation: React 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) with 2-bromopropane (1.2 eq) and K₂CO₃ (1.5 eq) in DMF at 60°C for 8 hours. Extract with EtOAc to isolate 1-isopropyl-3,5-dibromo-1H-1,2,4-triazole.
-
SNAr with Azide: Dissolve the intermediate in DMSO. Add NaN₃ (1.5 eq) and heat to 90°C for 12 hours.
-
In-Process Validation (Critical): Isolate a small aliquot and perform FT-IR spectroscopy. A strong, sharp asymmetric stretching band at ~2110 cm⁻¹ provides absolute confirmation that the azide has successfully substituted the C5-bromo position.
-
Tandem Reduction/Debromination: Transfer the crude azide to a high-pressure hydrogenation vessel. Add 10% Pd/C (0.1 eq) and triethylamine (2.5 eq) in methanol. Stir under an H₂ atmosphere (40 psi) for 12 hours.
-
Validation: Re-run the FT-IR. The complete disappearance of the 2110 cm⁻¹ peak validates that the hazardous azide has been fully reduced, rendering the batch safe for downstream concentration and flash chromatography.
Conclusion
For most drug development applications, Route B (De Novo Cyclization) is the superior choice due to its balance of high regioselectivity, scalability, and overall yield. Route C remains an elegant, highly controlled alternative when absolute structural proof is required for regulatory filings, while Route A should be strictly avoided unless extensive preparative HPLC infrastructure is available to resolve the resulting regioisomeric mixtures.
References
1. Sigma-Aldrich. "1-isopropyl-1H-1,2,4-triazol-5-amine - Sigma-Aldrich". Available at: 2. INIS-IAEA. "Synthesis of 1-Alkyl-5-amino-1,2,4-triazoles Based on Nucleophilic Substitution and Reduction Reactions". Available at: 3.[1] ResearchGate. "Synthesis of 1,2,4‐triazole and 1,3,4‐oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer". Available at: 4.[2] ResearchGate. "Selection of Conditions for Alkylation of 3-Amino-1,2,4-triazole". Available at: 5.[3] ResearchGate. "Unusual reaction of 3-amino-1,2,4-triazole with 1,3-diiodopropan-2-one". Available at:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
